2-(6-Bromopyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSVXLMCEYFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676536 | |
| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955370-07-7 | |
| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential applications of this compound. The information is intended for professionals in the fields of chemical research and drug development.
Core Chemical Properties
This compound is a heterocyclic building block belonging to the pyridine class of compounds.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position and an ethanol group at the 2-position. This compound is recognized as a valuable intermediate in synthetic chemistry, particularly as a protein degrader building block.[2]
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 955370-07-7 | [2][3][4] |
| Molecular Formula | C₇H₈BrNO | [2][3] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Physical State | Solid | [1] |
| Boiling Point | 292.0 ± 25.0 °C (Predicted) | [5] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.37 ± 0.10 (Predicted) | [5] |
| Purity | Available in ≥97% and ≥98% | [2][3] |
| Storage | Inert atmosphere, Room Temperature, Away from light | [3][5] |
Synthesis and Purification
The synthesis of this compound typically involves the modification of a pre-existing pyridine ring. A known synthetic route utilizes 2-bromo-6-methylpyridine as a starting material.[5][6]
General Synthesis Workflow
The logical flow from starting materials to the final purified product is outlined below. This process involves the initial chemical reaction followed by a series of work-up and purification steps.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis from 2-Bromo-6-methylpyridine
Purification by Column Chromatography
Flash column chromatography is a standard and effective method for purifying this compound from the crude reaction mixture.[7]
-
Sample Preparation : After an initial aqueous work-up to remove inorganic salts and highly polar impurities, the crude product is concentrated under reduced pressure. The resulting residue is then adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal volume of the eluent for wet loading.[7]
-
Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexanes.
-
Elution : The loaded sample is eluted from the column using a solvent gradient, typically starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[7]
-
Fraction Collection : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation : The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[7]
Reactivity and Applications in Drug Discovery
The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary alcohol can be readily converted into other functional groups such as esters, ethers, aldehydes, or azides.
Role in Medicinal Chemistry
This compound serves as a key building block in the development of novel therapeutics. A notable application is its use in the preparation of 2,6-diaminopyridine derivatives, which are being investigated for the treatment of diseases associated with amyloid or amyloid-like proteins, particularly ocular diseases.[5] This highlights its potential in the field of neurodegenerative and ophthalmological drug discovery.
Caption: Application pathway of this compound in drug discovery.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant.[5]
General Handling Precautions:
-
Use only under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]
-
Avoid breathing mist, vapors, or spray.[8]
-
Avoid contact with skin and eyes.[8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
Incompatibilities:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides[8]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CasNo.955370-07-7 Watson International Ltd United Kingdom [watson.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound CAS#: 955370-07-7 [amp.chemicalbook.com]
- 6. 2-(6-溴吡啶-2-基)乙醇_密度_沸点_分子量_CAS号【955370-07-7】_化源网 [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: 2-(6-Bromopyridin-2-yl)ethanol (CAS: 955370-07-7) for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)ethanol, a key building block in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its application in the design and evaluation of PROTACs targeting the IRAK-4 signaling pathway.
Compound Profile
This compound is a functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a bromine atom, which is amenable to a variety of cross-coupling reactions, and a primary alcohol group that can be readily modified for linker attachment in the synthesis of heterobifunctional molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 955370-07-7 | [1][2][3][4] |
| Molecular Formula | C₇H₈BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [1][2][3][4] |
| Purity | ≥97% | [1][2] |
| Boiling Point (Predicted) | 292.0 ± 25.0 °C | [3] |
| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.37 ± 0.10 | [3] |
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, proceeding from 2-bromo-6-methylpyridine. The following protocol is adapted from the available literature.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-6-methylpyridine
-
N,N'-Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Acetic acid
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
10% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Acetone
Procedure:
-
Preparation of LDA Solution: To a stirred solution of N,N'-diisopropylamine (13.5 mL, 97.4 mmol) in anhydrous tetrahydrofuran (60 mL), slowly add a 1.6 M solution of n-butyllithium in hexanes (51 mL, 81.2 mmol) at a controlled temperature. Stir the resulting Lithium Diisopropylamide (LDA) solution at 0 °C for 15 minutes.
-
Formation of the Pyridyl Anion: Cool the LDA solution to -78 °C. Add a solution of 2-bromo-6-methylpyridine (5 g, 29.1 mmol) in anhydrous tetrahydrofuran (90 mL) to the cooled LDA solution. Maintain stirring at -78 °C for 25 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (7.9 mL, 107 mmol) to the reaction mixture. Continue stirring for 30 minutes.
-
Reduction: Sequentially add methanol (80 mL) and acetic acid (6.1 mL, 132 mmol) to the reaction mixture. Subsequently, add sodium borohydride (1.1 g, 28 mmol) at -78 °C. Allow the mixture to stir overnight while naturally warming to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (150 mL). Wash the organic layer sequentially with a 10% citric acid solution (80 mL) and brine (80 mL). Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a dichloromethane/acetone (95/5) mixture as the eluent to yield this compound as a light yellow oil.[3]
Spectroscopic Data
The structural identity of this compound can be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | δ = 3.01 (t, J=6.4 Hz, 2H), 3.99 (t, J=6.4 Hz, 2H), 7.11 (d, J=7.6 Hz, 1H), 7.34 (d, J=7.6 Hz, 1H), 7.51 (t, J=7.6 Hz, 1H) | [3] |
| ¹³C-NMR | Data not available in the searched literature. | |
| Mass Spectrometry | Data not available in the searched literature. |
Application in PROTAC Development
This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][2] The pyridine moiety can be functionalized, for example, via Suzuki coupling, to incorporate a ligand for a protein of interest, while the ethanol group provides a convenient attachment point for a linker connected to an E3 ligase ligand.
Targeting the IRAK-4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical component of the innate immune signaling pathway and a promising therapeutic target for inflammatory diseases and certain cancers.[5] PROTACs designed to target IRAK-4 for degradation offer a potential therapeutic advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[6][7]
Synthetic Strategy for PROTAC Assembly
The synthesis of an IRAK-4 targeting PROTAC using this compound as a starting material would typically involve the following conceptual steps:
A detailed protocol for a Suzuki-Miyaura coupling, a key reaction in this workflow, is provided below as a representative example.
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridyl Bromide
This is a general protocol that can be adapted for the coupling of this compound with a suitable boronic acid or ester derivative of an IRAK-4 ligand.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (IRAK-4 ligand derivative)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0))
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous organic solvent and degassed water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Evaluation of PROTACs
Once synthesized, the efficacy of the IRAK-4 PROTAC needs to be evaluated through a series of in vitro assays.
Experimental Protocol: Western Blot for IRAK-4 Degradation
Materials:
-
Human immune cells (e.g., PBMCs) or relevant cancer cell line
-
IRAK-4 PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK-4 and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the IRAK-4 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-IRAK-4 antibody overnight at 4 °C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the IRAK-4 signal to the loading control to determine the extent of degradation.[8][9]
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Cell line of interest
-
IRAK-4 PROTAC
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the IRAK-4 PROTAC and incubate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[8][10]
Conclusion
This compound is a strategically important building block for the synthesis of advanced drug candidates, particularly in the field of targeted protein degradation. Its versatile chemical handles allow for the modular construction of PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in the development of novel therapeutics targeting critical signaling pathways, such as the IRAK-4 pathway. Further investigation into the experimentally determined physical properties and broader applications of this compound is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound CAS#: 955370-07-7 [amp.chemicalbook.com]
- 4. This compound | C7H8BrNO | CID 46835713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
2-(6-Bromopyridin-2-yl)ethanol molecular weight and formula
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 2-(6-Bromopyridin-2-yl)ethanol. It details its fundamental properties and outlines a hypothetical framework for its synthesis and characterization.
Physicochemical Properties
The fundamental molecular details of this compound are summarized in the table below, providing a quick reference for its chemical identity.
| Property | Value |
| Molecular Formula | C7H8BrNO[1][2] |
| Molecular Weight | 202.05 g/mol [2] |
| CAS Number | 955370-07-7[1] |
Experimental Framework
A logical workflow for the synthesis and analysis of this compound is crucial for reproducible research. The following diagram illustrates a standard experimental progression.
Caption: A generalized workflow for the synthesis, purification, and analysis of chemical compounds.
Hypothetical Experimental Protocols
1. Synthesis of this compound
This protocol describes a hypothetical method for the synthesis of the title compound.
-
Reaction Setup: A solution of a suitable precursor, such as 2-bromo-6-methylpyridine, in an appropriate solvent (e.g., tetrahydrofuran) is cooled in an ice bath.
-
Reagent Addition: A strong base (e.g., n-butyllithium) is added dropwise to the solution, followed by the addition of an electrophile (e.g., formaldehyde).
-
Quenching and Extraction: The reaction is quenched with an aqueous solution, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield this compound.
2. Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): The molecular weight of the compound is verified by mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product is determined by HPLC analysis.
References
Spectroscopic Profile of 2-(6-Bromopyridin-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(6-Bromopyridin-2-yl)ethanol (CAS No: 955370-07-7).[1][2] Due to the limited availability of directly published experimental spectra in peer-reviewed literature, this document presents a combination of reported chemical properties and predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are detailed to guide researchers in their own analytical characterizations.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and by comparing with data from analogous structures such as 2-bromopyridine, ethanol, and other substituted pyridines.
Table 1: Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | t | 1H | H4 (Pyridine) |
| ~7.35 | d | 1H | H5 (Pyridine) |
| ~7.15 | d | 1H | H3 (Pyridine) |
| ~3.95 | t | 2H | -CH₂-OH |
| ~3.00 | t | 2H | Pyridine-CH₂- |
| (variable) | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 (Pyridine) |
| ~142 | C6 (Pyridine) |
| ~139 | C4 (Pyridine) |
| ~128 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
| ~61 | -CH₂-OH |
| ~42 | Pyridine-CH₂- |
Table 3: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Predicted Identity | Notes |
| 201/203 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine. |
| 170/172 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (alpha-cleavage). |
| 122 | [M - Br]⁺ | Loss of the Bromine atom. |
| 92 | [C₆H₄N]⁺ | Fragment of the pyridine ring after side-chain cleavage. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3200 | Strong, Broad | O-H | Stretching |
| 3100-3000 | Medium | C-H (Aromatic) | Stretching |
| 2950-2850 | Medium | C-H (Aliphatic) | Stretching |
| 1580, 1550, 1450 | Medium-Strong | C=C, C=N (Pyridine Ring) | Stretching |
| ~1200 | Strong | C-O | Stretching |
| ~600 | Medium | C-Br | Stretching |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra with a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra with a spectral width of approximately 240 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 1024 to 4096 scans.
-
-
Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.
-
GC-MS Conditions:
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10-20°C/min.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern for bromine) and major fragmentation ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (Neat): If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Film: If the sample is a low-viscosity oil, a thin film can be prepared between two KBr or NaCl plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Reactivity Profile of 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-(6-Bromopyridin-2-yl)ethanol, a versatile bifunctional building block in organic synthesis. This document details its reactivity at both the bromopyridine core and the ethanol side chain, offering insights into its synthetic utility for the development of novel chemical entities.
Core Reactivity: The 6-Bromopyridine Moiety
The bromine atom on the pyridine ring of this compound serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C6 position of the pyridine ring.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromopyridine with an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 8 | 95 |
Note: The data presented is for analogous bromopyridine substrates and serves as a guide for reaction optimization with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand if required.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(6-bromopyridin-2-yl)ethanol, a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, chemical properties, and significant applications.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, its emergence is closely tied to the increasing interest in functionalized pyridine scaffolds for pharmaceutical development. The synthesis of its precursor, 2-bromo-6-methylpyridine, and related bromopyridines has been established for many years, with various methods developed for their preparation. The subsequent functionalization of the methyl group to an ethanol moiety represents a logical step in creating versatile building blocks for further chemical elaboration. Its utility has become particularly apparent with the rise of Proteolysis Targeting Chimeras (PROTACs), where it serves as a valuable component for linker attachment to E3 ligase ligands.
Physicochemical Properties
This compound is a solid at room temperature and is classified as a heterocyclic building block.[1] It is recognized for its role as a component in the synthesis of protein degrader building blocks.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| CAS Number | 955370-07-7 | [2] |
| Appearance | Light yellow oil | [3] |
| Boiling Point | 292.0±25.0 °C (Predicted) | [3] |
| Density | 1.564±0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.37±0.10 (Predicted) | [3] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Experimental Protocols
The synthesis of this compound can be achieved from 2-bromo-6-methylpyridine. The following protocol is a detailed methodology for its preparation.
Synthesis of this compound from 2-Bromo-6-methylpyridine[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
2-Bromo-6-methylpyridine
-
n-Butyllithium (1.6 M in hexanes)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic acid
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
10% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA solution: To a stirred solution of diisopropylamine (13.5 mL, 97.4 mmol) in anhydrous THF (60 mL) at 0 °C, slowly add n-butyllithium (51 mL, 81.2 mmol, 1.6 M in hexanes). The mixture is stirred at 0 °C for 15 minutes.
-
Lithiation: Cool the prepared LDA solution to -78 °C and add a solution of 2-bromo-6-methylpyridine (5 g, 29.1 mmol) in anhydrous THF (90 mL). Continue stirring at -78 °C for 25 minutes.
-
Formylation: To the reaction mixture, add N,N-dimethylformamide (7.9 mL, 107 mmol) and stir for an additional 30 minutes at -78 °C.
-
Reduction: Sequentially add methanol (80 mL) and acetic acid (6.1 mL, 132 mmol). Subsequently, add sodium borohydride (1.1 g, 28 mmol) at -78 °C. The reaction mixture is then stirred overnight, allowing it to naturally warm to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (150 mL) and wash sequentially with 10% citric acid solution (80 mL) and brine (80 mL).
-
Extraction: Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a dichloromethane/acetone (95/5) eluent to yield this compound as a light yellow oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [3] |
| ¹H-NMR (400 MHz, CDCl₃) | δ = 3.01 (t, J=6.4 Hz, 2H), 3.96 (t, J=6.4 Hz, 2H), 7.15 (d, J=7.6 Hz, 1H), 7.33 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H) | [3] |
| ¹³C-NMR | Data not explicitly found in the searched literature. | |
| Mass Spectrometry | Data not explicitly found in the searched literature. | |
| Infrared Spectroscopy | Data not explicitly found in the searched literature. |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its primary application lies in its use as a versatile building block for creating more complex molecules.
Role in PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[4] The ethanol group of this compound provides a convenient attachment point for a linker, which in turn connects to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). The bromopyridine moiety can be further functionalized to incorporate a ligand that binds to the protein of interest (POI).
VHL-based PROTAC Signaling Pathway:
The following diagram illustrates the general mechanism of action of a VHL-based PROTAC, a likely application for derivatives of this compound, in targeting a protein of interest, such as BRD4, for degradation.
Caption: VHL-based PROTAC mechanism of action.
Use in Amyloid-Related Disease Therapeutics
This compound is also utilized in the preparation of 2,6-diaminopyridine compounds.[3] These compounds are investigated for their potential in treating diseases associated with amyloid or amyloid-like proteins, with a particular focus on ocular diseases.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound and its subsequent use in the development of a PROTAC.
References
2-(6-Bromopyridin-2-yl)ethanol: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide
Abstract
2-(6-Bromopyridin-2-yl)ethanol is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a primary hydroxyl group, allows for sequential and site-selective modifications. This enables the synthesis of a diverse array of complex molecules, including precursors for biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.
Introduction
Heterocyclic compounds are fundamental to the development of new pharmaceuticals and functional materials. Among them, substituted pyridines are a prevalent scaffold in numerous biologically active molecules. This compound serves as a valuable starting material due to its two distinct functional handles. The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C6 position of the pyridine ring. Concurrently, the ethanol side chain provides a site for etherification, esterification, or oxidation, further expanding the molecular diversity that can be achieved from this single precursor. This guide will delve into the synthetic utility of this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 955370-07-7 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Boiling Point | 292.0 ± 25.0 °C at 760 mmHg[1][2] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| Flash Point | 130.4 ± 23.2 °C[1] |
| Appearance | Light yellow oil |
| Purity | Typically ≥97% |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from 2-bromo-6-methylpyridine. The methyl group is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to form an aldehyde intermediate. Subsequent reduction of the aldehyde with a reducing agent like sodium borohydride yields the desired primary alcohol.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
To a solution of diisopropylamine (13.5 mL, 97.4 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) at 0 °C under an argon atmosphere, a 1.6 M solution of n-butyllithium in hexanes (51 mL, 81.2 mmol) is added slowly to prepare the LDA solution. The mixture is stirred at 0 °C for 15 minutes and then cooled to -78 °C. A solution of 2-bromo-6-methylpyridine (5 g, 29.1 mmol) in anhydrous THF (90 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 25 minutes, followed by the addition of N,N-dimethylformamide (7.9 mL, 107 mmol). After stirring for 30 minutes, methanol (80 mL) and acetic acid (6.1 mL, 132 mmol) are added sequentially. Subsequently, sodium borohydride (1.1 g, 28 mmol) is added in portions at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.[3]
The reaction is quenched by the addition of a 10% citric acid solution (80 mL). The mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine (80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: dichloromethane/acetone = 95/5) to afford this compound as a light yellow oil.[3]
Table 2: Synthesis Data
| Parameter | Value |
| Starting Material | 2-Bromo-6-methylpyridine |
| Yield | 85%[3] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 3.01 (t, J=6.4 Hz, 2H), 3.95 (t, J=6.4 Hz, 2H), 7.20 (d, J=7.6 Hz, 1H), 7.35 (d, J=7.6 Hz, 1H), 7.58 (t, J=7.6 Hz, 1H) |
| Reference | [3] |
Key Reactions of this compound
The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the bromine and hydroxyl functionalities.
References
The Synthetic Versatility of 2-Substituted Pyridines: A Technical Guide for Drug Discovery and Development
An in-depth exploration of core synthetic methodologies, quantitative data, experimental protocols, and the pivotal role of 2-substituted pyridine derivatives in modulating key signaling pathways.
The pyridine scaffold, a cornerstone in medicinal chemistry, owes its prevalence to the versatile synthetic handles it offers for derivatization. Among these, the functionalization at the 2-position has proven particularly fruitful in the quest for novel therapeutics. This technical guide provides a comprehensive review of the synthesis of 2-substituted pyridine derivatives, catering to researchers, scientists, and drug development professionals. It delves into key synthetic strategies, presents comparative quantitative data, details experimental protocols for seminal reactions, and illuminates the role of these derivatives in modulating critical biological pathways.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of 2-substituted pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substituent, the starting materials available, and the required tolerance to various functional groups.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely employed methods for the introduction of aryl, vinyl, and alkynyl groups at the 2-position of the pyridine ring. Key examples include the Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig reactions.
Table 1: Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2-Arylpyridines
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [Various sources] |
| Negishi | Pd(PPh₃)₄ | - | THF | 66 | 18-24 | 80-98 | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 75-95 | [2] |
Note: Yields are representative and can vary significantly based on specific substrates and reaction conditions.
C-H Functionalization
Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalized starting materials. The Minisci reaction, a radical-based process, is particularly effective for introducing alkyl groups at the 2-position of electron-deficient pyridines.
Table 2: Representative Yields for the Minisci Reaction on Pyridine Derivatives
| Pyridine Substrate | Alkyl Source | Initiator / Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyridine | t-Butyl hydroperoxide | FeSO₄ | H₂O/H₂SO₄ | RT | 70-80 | [3] |
| 4-Cyanopyridine | Cyclohexane | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/CH₂Cl₂ | 50 | 60-75 | [4] |
| 2-Phenylpyridine | Adamantane | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/CH₂Cl₂ | 80 | 85-95 | [Various sources] |
Synthesis from Pyridine N-Oxides
Pyridine N-oxides serve as versatile precursors for the synthesis of 2-substituted pyridines. The N-oxide group activates the pyridine ring towards nucleophilic attack at the 2- and 6-positions. This strategy is particularly useful for the introduction of cyano and amino groups.
Table 3: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides
| Desired Substituent | Reagent | Conditions | Yield (%) | Reference |
| 2-Cyano | KCN / (CH₃)₂NCOCl | Acetonitrile, 120°C | 60-80 | [5][6] |
| 2-Amino | Amines / Activating Agent | DMSO, 50°C | 55-98 | [7] |
| 2-Trifluoromethyl | Me₃SiCF₃ / TBAF | THF, RT | 50-70 | [Various sources] |
Detailed Experimental Protocols
To facilitate the practical application of these methodologies, detailed experimental protocols for key reactions are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 2-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Minisci Alkylation of Pyridine with tert-Butyl Hydroperoxide
Materials:
-
Pyridine (10 mmol)
-
tert-Butyl hydroperoxide (20 mmol)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (1 mmol)
-
Sulfuric acid (H₂SO₄) (1 mL)
-
Water (20 mL)
Procedure:
-
In a round-bottom flask, dissolve pyridine in water and sulfuric acid.
-
Cool the mixture in an ice bath.
-
Add a solution of FeSO₄·7H₂O in water.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Basify the reaction mixture with aqueous sodium hydroxide.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-tert-butylpyridine.[3]
Protocol 3: Synthesis of 2-Cyanopyridine from Pyridine N-Oxide
Materials:
-
Pyridine N-oxide (1.0 mmol)
-
Potassium cyanide (KCN) (1.5 mmol)
-
Dimethylcarbamoyl chloride ((CH₃)₂NCOCl) (1.2 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a sealed tube, add pyridine N-oxide, potassium cyanide, and acetonitrile.
-
Add dimethylcarbamoyl chloride to the mixture.
-
Heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-cyanopyridine.[5][6]
Visualization of Synthetic and Signaling Pathways
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate a representative synthetic workflow and a key signaling pathway modulated by 2-substituted pyridine derivatives.
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Kinase Inhibition
Many 2-substituted pyridine derivatives exhibit their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. The diagram below illustrates a generic kinase signaling cascade and the point of inhibition.
Caption: General signaling pathway illustrating kinase inhibition by a 2-substituted pyridine derivative.
Role in Drug Development: Targeting Key Signaling Pathways
The synthetic accessibility and structural diversity of 2-substituted pyridines have made them privileged scaffolds in drug discovery. Their ability to interact with a wide range of biological targets has led to the development of numerous clinical candidates and approved drugs.
Kinase Inhibitors
A significant number of 2-substituted pyridine derivatives function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.
-
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, inhibition of HPK1 by 2-substituted pyridine analogs can enhance anti-tumor immunity.[8] The HPK1 signaling pathway involves the T-cell receptor (TCR) and downstream MAP kinases.[9][10]
-
Pim Kinases (PIM-1, -2, -3): These serine/threonine kinases are implicated in cell survival and proliferation in various cancers. 2-Substituted pyridines have been developed as potent PIM kinase inhibitors, inducing apoptosis in cancer cells.[11][12] The PIM kinase signaling is often downstream of the JAK/STAT pathway.[13][14]
-
Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is involved in the signaling of inflammatory cytokines such as IL-12, IL-23, and type I interferons.[2][15][16][17] Selective inhibition of TYK2 by 2-substituted pyridine derivatives is a promising strategy for the treatment of autoimmune diseases.[18]
GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. 2-Substituted pyridines can act as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional agonists and antagonists. This can lead to improved selectivity and a better side-effect profile.[19][20]
Ion Channel Modulators
Ion channels are critical for neuronal signaling and other physiological processes. Certain 2-aminopyridine derivatives are known to act as potassium channel blockers.[6][21] By modulating the flow of ions across cell membranes, these compounds can have profound effects on cellular excitability and have therapeutic potential in neurological disorders.[22]
This guide provides a foundational understanding of the synthesis and application of 2-substituted pyridine derivatives. The presented data and protocols serve as a practical resource for researchers, while the insights into their roles in modulating key signaling pathways highlight their continued importance in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 15. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 16. researchgate.net [researchgate.net]
- 17. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bms.com [bms.com]
- 19. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interactions of aminopyridines with potassium channels of squid axon membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(6-Bromopyridin-2-yl)ethanol from 2,6-Dibromopyridine
Introduction
2-(6-Bromopyridin-2-yl)ethanol is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its structure incorporates a reactive bromine atom, suitable for cross-coupling reactions, and a primary alcohol for further derivatization. This document provides a detailed protocol for the synthesis of this compound via a selective monolithiation of 2,6-dibromopyridine, followed by quenching with ethylene oxide. This method offers a direct route to this important intermediate from a commercially available starting material.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(6-Bromopyridin-2-yl)ethanol. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The methodologies outlined below are based on established principles of Suzuki-Miyaura couplings for heteroaryl halides, offering a robust starting point for reaction optimization and scale-up.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[2][4][5]
The substrate, this compound, contains a reactive bromine atom on an electron-deficient pyridine ring, making it a suitable electrophile for cross-coupling. However, the presence of the nitrogen atom in the ortho position can influence the catalytic cycle, sometimes necessitating specific ligand and base combinations for optimal results.[6][7] The protocols provided herein are designed to address these challenges and furnish the desired 2-(6-arylpyridin-2-yl)ethanol products in good to excellent yields.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction of this compound with a variety of aryl or heteroaryl boronic acids or esters in the presence of a base.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 2-(6-Bromopyridin-2-yl)ethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(6-Bromopyridin-2-yl)ethanol is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various biologically active compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final product. Column chromatography is a widely used and effective technique for the purification of such polar aromatic compounds, separating the desired product from unreacted starting materials, by-products, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Column Chromatography
Column chromatography is a form of adsorption chromatography. The separation principle relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. In this application, silica gel, a polar adsorbent, serves as the stationary phase. A solvent or a mixture of solvents, the mobile phase (eluent), is passed through the column. Compounds in the crude mixture interact with the stationary phase to varying degrees based on their polarity. Less polar compounds have weaker interactions with the silica gel and are eluted more quickly, while more polar compounds are retained longer on the column, thus achieving separation.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Sand, acid-washed
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
Potassium permanganate (KMnO₄) stain or UV lamp for visualization
Equipment
-
Glass chromatography column
-
Separatory funnel or eluent reservoir
-
Collection tubes or flasks
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
Capillary tubes for TLC spotting
-
Fume hood
Experimental Protocol
1. Optimization of Eluent System by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal eluent should provide good separation between the desired product and impurities, with a target Rf value for the product of approximately 0.25-0.35.
-
Prepare several eluent mixtures with varying ratios of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 EtOAc/Hexanes).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Spot the crude mixture onto a TLC plate and develop the plate in the prepared eluent systems.
-
Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives the best separation. For many pyridine derivatives, a mixture of ethyl acetate and hexanes is a good starting point[1].
2. Preparation of the Chromatography Column
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out[1].
-
Add a thin layer of sand (approx. 1 cm) over the plug[1].
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis[2]. The amount of silica gel should be roughly 50 times the weight of the crude sample[2].
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles[1].
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition[1].
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading
There are two common methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane[1]. Carefully add the sample solution to the top of the column using a pipette. This method is quick but may lead to poorer separation if a solvent stronger than the eluent is used.
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the column. This method often results in better separation resolution[3].
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin eluting the sample through the stationary phase. Maintain a steady flow rate.
-
Collect the eluate in fractions using test tubes or flasks. The size of the fractions will depend on the column size and the separation.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds[4].
5. Analysis of Fractions and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound[1].
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product[1].
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
Data Presentation
The following table summarizes typical parameters for the purification of this compound on a laboratory scale.
| Parameter | Value | Reference |
| Chromatography Mode | Flash Column Chromatography | [1] |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Column Dimensions | 3 cm (ID) x 30 cm (L) | - |
| Crude Sample Load | 1.0 g | - |
| Silica Gel Amount | ~50 g | [2] |
| Sample Loading Method | Dry Loading | [3] |
| Eluent System | Gradient: 10% to 40% Ethyl Acetate in Hexanes | [4] |
| Typical Yield | 85-95% | - |
| Purity (by NMR/HPLC) | >97% | [5] |
Troubleshooting
-
Poor Separation: If separation is poor, the eluent system may be too polar. Try a less polar solvent mixture. Column overloading can also cause poor separation; use a larger column or less sample.[1]
-
Peak Tailing: This is common for basic compounds like pyridines due to interaction with acidic silanol groups on the silica. Adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing.[6]
-
Low Recovery: The product may be too polar and strongly adsorbed to the silica gel. Try a more polar eluent system (e.g., methanol in dichloromethane) to elute the compound.[7] Ensure the compound is stable on silica gel; some compounds can degrade on acidic silica.[6]
Workflow Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
References
Application Notes and Protocols for the Recrystallization of 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 2-(6-Bromopyridin-2-yl)ethanol via recrystallization. The protocol is designed to enhance the purity of the compound, a critical step for its application in research and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for the successful synthesis of downstream targets and for obtaining reliable biological and physical data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered crystals, while impurities are left behind in the mother liquor.
Physicochemical Data
A summary of the available physical and chemical properties of this compound is presented below. This data is essential for guiding the recrystallization process and for the characterization of the purified product.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Boiling Point | 292.0 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | 34 - 39 °C (for the related compound (6-Bromo-pyridin-2-yl)methanol) | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. Due to the lack of specific solubility data, a systematic approach to solvent selection is recommended, starting with ethanol and ethanol/water mixtures.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent System Selection (Small-Scale Trial):
-
Place a small amount (e.g., 20-50 mg) of the crude this compound into a small test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature.
-
Gently heat the test tube in a warm water bath to observe if the compound dissolves.
-
If the compound is soluble in hot ethanol but sparingly soluble at room temperature, ethanol is a suitable single solvent.
-
If the compound is very soluble in ethanol at room temperature, a mixed solvent system is necessary. In a separate test tube, dissolve a small amount of the compound in a minimal amount of hot ethanol. Add deionized water dropwise until a persistent cloudiness (incipient precipitation) is observed. Add a drop or two of hot ethanol to redissolve the solid. This indicates a good ethanol/water ratio for recrystallization.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add the chosen solvent (or the "good" solvent of a mixed pair, e.g., ethanol) in small portions while gently heating and stirring the mixture on a hot plate.
-
Continue adding the solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
If using a mixed solvent system and the "hot filtration" step was skipped, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify the solution before allowing it to cool.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula or the bottom of a small beaker to remove excess solvent.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry or place them in a desiccator under vacuum to remove the last traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (if available for the pure compound) is an indication of high purity.
-
Further analysis by techniques such as NMR, HPLC, or GC-MS can be performed to confirm the purity and identity of the compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Use of 2-(6-Bromopyridin-2-yl)ethanol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1]
This document provides detailed application notes and protocols for the utilization of 2-(6-Bromopyridin-2-yl)ethanol as a versatile building block for the synthesis of novel PROTACs. The bromopyridine motif offers a reactive handle for various cross-coupling reactions, enabling the attachment of a POI ligand, while the ethanol functional group provides a point for linker elongation and conjugation to an E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][3]
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and biological evaluation of a PROTAC synthesized using a this compound-derived linker. This data is for illustrative purposes to guide researchers on expected outcomes.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Suzuki Coupling | This compound | Pyridyl-Aryl Alcohol | 75-90 | >95 |
| 2 | Mesylation | Pyridyl-Aryl Alcohol | Pyridyl-Aryl Mesylate | 80-95 | >95 |
| 3 | Nucleophilic Substitution | Pyridyl-Aryl Mesylate & E3 Ligand | Final PROTAC | 50-70 | >98 (after HPLC) |
Table 2: Biological Activity of a Hypothetical PROTAC
| Assay | Parameter | Value |
| Target Degradation | DC₅₀ (in HEK293T cells) | 25 nM |
| Dₘₐₓ (at 1 µM) | >90% | |
| Binary Binding Affinity (ITC) | K_d (to POI) | 150 nM |
| K_d (to E3 Ligase) | 500 nM | |
| Ternary Complex Formation (SPR) | Cooperativity (α) | 5.2 |
| Cell Viability | IC₅₀ (in A549 cells, 72h) | 50 nM |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Optimization may be required for specific target ligands and cell lines.
Protocol 1: PROTAC Synthesis via Suzuki Coupling
This protocol describes the synthesis of a PROTAC by first functionalizing the bromopyridine linker via a Suzuki coupling reaction, followed by linker extension and attachment of an E3 ligase ligand.
Materials:
-
This compound
-
POI-ligand-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃)[5]
-
Solvent (e.g., 1,4-dioxane/water)[5]
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
E3 ligase ligand with a nucleophilic handle (e.g., pomalidomide with a free amine)
-
Anhydrous Dimethylformamide (DMF)
-
Purification supplies (silica gel, HPLC)
Procedure:
-
Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the POI-ligand-boronic acid (1.2 eq), and the base (2.0 eq).[5]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst (0.05 eq) and the degassed solvent system.[4]
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pyridyl-POI intermediate.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the pyridyl-POI intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude mesylated intermediate, which is often used in the next step without further purification.
-
-
Attachment of E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a base such as K₂CO₃ (2.0 eq) and the crude mesylated intermediate (1.0 eq).
-
Heat the reaction mixture to 60-80 °C for 6-16 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][6][7]
Materials:
-
Cell line of interest expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic data for binary and ternary complex formation.[8][9]
Materials:
-
Purified target protein and E3 ligase
-
Synthesized PROTAC
-
ITC instrument
-
Appropriate buffer (dialyze all components into the same buffer)
Procedure:
-
Sample Preparation:
-
Accurately determine the concentrations of the protein and PROTAC solutions.
-
Degas all solutions immediately before use.[10]
-
-
Instrument Setup:
-
Set the experimental temperature (typically 25 °C).[8]
-
Perform a control titration of PROTAC into buffer to measure the heat of dilution.
-
-
Binary Titration:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections, allowing the signal to return to baseline between each injection.[9]
-
-
Data Analysis:
-
Integrate the raw data and subtract the heat of dilution.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[8]
-
Protocol 4: Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.[11][12]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Treat the cells and incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the reagent to each well, mix, and incubate to stabilize the signal.[11]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.[11]
-
Disclaimer
The protocols and data presented in this document are for illustrative and guidance purposes only. The synthesis and evaluation of PROTACs are complex processes that require careful optimization for each specific system. Researchers should adapt these protocols as necessary and adhere to all laboratory safety guidelines. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[2][6]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-(6-Bromopyridin-2-yl)ethanol in Kinase Inhibitor Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine hinge-binding region of ATP, making it a common core in many kinase inhibitors.
The compound 2-(6-Bromopyridin-2-yl)ethanol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position of the pyridine ring serves as a convenient synthetic handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The 2-ethanol side chain provides an additional point for modification or can participate in crucial hydrogen-bonding interactions within the kinase active site.
These application notes provide a comprehensive overview of the utility of this compound in the development of kinase inhibitors, including detailed synthetic protocols, methodologies for biological evaluation, and a summary of potential kinase targets and their associated signaling pathways.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data for a series of kinase inhibitors derived from this compound. This data illustrates a potential structure-activity relationship against representative kinase targets, such as c-Jun N-terminal kinases (JNK) and p38 MAP kinase, which are implicated in inflammatory diseases and oncology.
| Compound ID | R Group (at 6-position) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | p38α IC₅₀ (nM) | Cellular Activity (p-c-Jun IC₅₀, nM) |
| 1a | Phenyl | 120 | 100 | 250 | 600 |
| 1b | 4-Fluorophenyl | 80 | 75 | 180 | 450 |
| 1c | 4-Methoxyphenyl | 150 | 130 | 300 | 700 |
| 1d | Thiophen-2-yl | 95 | 85 | 200 | 500 |
| 1e | Pyridin-3-yl | 110 | 90 | 220 | 550 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR study.
Experimental Protocols
Protocol 1: Synthesis of 2-(6-Arylpyridin-2-yl)ethanol Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 6-position of the pyridine ring of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(6-arylpyridin-2-yl)ethanol derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a luminescence-based assay that measures ADP production.[1]
Materials:
-
Purified recombinant kinase (e.g., JNK1, JNK2, p38α)
-
Kinase-specific substrate
-
ATP (at or near the Kₘ for the specific kinase)
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
The development of kinase inhibitors from this compound can target key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. The diagram below illustrates the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which are common targets for inhibitors derived from pyridine-based scaffolds.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the development and evaluation of kinase inhibitors derived from this compound.
This compound represents a highly valuable starting material for the generation of diverse libraries of potential kinase inhibitors. The synthetic tractability of the 6-bromo position allows for extensive structure-activity relationship studies, enabling the optimization of inhibitory potency and selectivity against a wide range of kinase targets. The protocols and workflows outlined in these application notes provide a robust framework for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic intervention in various diseases.
References
Application Notes and Protocols for the Derivatization of 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ethanol moiety of 2-(6-Bromopyridin-2-yl)ethanol. This versatile building block is of significant interest in medicinal chemistry, offering a primary alcohol functional group that can be readily derivatized to explore structure-activity relationships (SAR) and develop novel chemical entities. The protocols outlined below describe common and effective methods for esterification, etherification, and oxidation of the ethanol side chain.
Derivatization Pathways
The ethanol moiety of this compound can be derivatized through several key chemical transformations, including esterification, etherification, and oxidation to either an aldehyde or a carboxylic acid. These transformations allow for the introduction of a wide variety of functional groups, enabling the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug development.
Caption: Derivatization pathways of this compound.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes the expected outcomes for the derivatization of the ethanol moiety of this compound based on established chemical transformations. Please note that the yields are typical for these reaction types and may vary depending on the specific substrate and reaction conditions.
| Derivative Product Name | Derivatization Method | Reagents | Typical Yield (%) |
| 2-(6-Bromopyridin-2-yl)ethyl acetate | Fischer Esterification | Acetic acid, Sulfuric acid | 70-90 |
| 2-(6-Bromopyridin-2-yl)ethyl benzoate | Steglich Esterification | Benzoic acid, DCC, DMAP | 80-95 |
| 2-(6-Bromopyridin-2-yl)ethyl methyl ether | Williamson Ether Synthesis | Sodium hydride, Methyl iodide | 75-95 |
| 2-(6-Bromopyridin-2-yl)acetaldehyde | Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 85-95 |
| 2-(6-Bromopyridin-2-yl)acetic acid | Jones Oxidation | Chromium trioxide, Sulfuric acid, Acetone | 70-90 |
Experimental Protocols
Esterification of this compound
Esterification of the primary alcohol can be achieved through various methods. The Fischer-Speier and Steglich esterifications are two common and effective procedures.
This protocol describes the acid-catalyzed esterification using an excess of the carboxylic acid or alcohol to drive the reaction to completion.[1][2][3][4]
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, silica gel for column chromatography.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (10-20 eq), which serves as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ester.
Etherification of this compound
The Williamson ether synthesis is a reliable method for the preparation of ethers from alcohols.[5][6][7][8][9]
This protocol involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.[5][6][7][8][9]
References
- 1. cerritos.edu [cerritos.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(6-Bromopyridin-2-yl)ethanol, a key building block in the development of pharmaceutical agents. The described two-step synthetic pathway involves the oxidation of 2-bromo-6-methylpyridine to 6-bromo-2-pyridinecarboxaldehyde, followed by a selective reduction to the desired primary alcohol. This protocol is designed to be scalable and robust, making it suitable for the production of kilogram quantities of the target compound. Detailed experimental procedures, data presentation in tabular format, and process flow diagrams are included to ensure clarity and reproducibility.
Introduction
This compound is a valuable intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromo substituent allows for further functionalization through various cross-coupling reactions, while the primary alcohol provides a handle for esterification, etherification, or conversion to other functional groups. This application note details a reliable and scalable two-step synthesis from the readily available starting material, 2-bromo-6-methylpyridine.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Oxidation - The methyl group of 2-bromo-6-methylpyridine is oxidized to an aldehyde to yield 6-bromo-2-pyridinecarboxaldehyde.
-
Step 2: Reduction - The resulting aldehyde is selectively reduced to the primary alcohol, this compound.
Experimental Protocols
Step 1: Scale-Up Oxidation of 2-Bromo-6-methylpyridine
This protocol describes the oxidation of 2-bromo-6-methylpyridine to 6-bromo-2-pyridinecarboxaldehyde using manganese dioxide, a common and effective oxidizing agent for this transformation.
Materials and Equipment:
-
2-Bromo-6-methylpyridine
-
Activated Manganese Dioxide (MnO₂)
-
Toluene
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
Filtration apparatus (e.g., Nutsche filter)
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, charge 2-bromo-6-methylpyridine (1.0 eq) and toluene (10-15 volumes).
-
Begin vigorous stirring and add activated manganese dioxide (5.0-10.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford crude 6-bromo-2-pyridinecarboxaldehyde. The crude product can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Scale-Up Reduction of 6-Bromo-2-pyridinecarboxaldehyde
This protocol details the selective reduction of the aldehyde to the primary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2][3][4]
Materials and Equipment:
-
6-Bromo-2-pyridinecarboxaldehyde
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Large-scale reaction vessel with mechanical stirring and cooling capabilities
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the crude 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) and methanol (10-20 volumes) to a reaction vessel.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) in portions, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by TLC, GC, or HPLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Table 1: Summary of Quantitative Data for the Scale-Up Synthesis
| Parameter | Step 1: Oxidation | Step 2: Reduction | Overall |
| Starting Material | 2-Bromo-6-methylpyridine | 6-Bromo-2-pyridinecarboxaldehyde | 2-Bromo-6-methylpyridine |
| Product | 6-Bromo-2-pyridinecarboxaldehyde | This compound | This compound |
| Typical Scale | 1.0 kg | 0.9 kg | 1.0 kg |
| Yield (mol%) | 85-95% | 90-98% | 76-93% |
| Purity (by HPLC) | >95% (crude) | >98% (after purification) | >98% |
| Reaction Time | 12-24 hours | 1-2 hours | 13-26 hours |
| Reaction Temperature | 110-112 °C | 0-5 °C | - |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Logical Relationship of Synthetic Steps
Caption: Synthetic pathway from starting material to final product.
Safety Considerations
-
2-Bromo-6-methylpyridine: Handle in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin.
-
Manganese Dioxide: This is a strong oxidizing agent. Avoid contact with combustible materials. The filtration of finely divided manganese salts can sometimes be pyrophoric; do not let the filter cake dry completely before quenching.
-
Toluene: Flammable liquid and vapor. Handle with appropriate fire safety precautions.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Additions should be controlled, especially during quenching.
-
General Precautions: All steps should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Conclusion
The two-step synthesis of this compound presented here provides a robust and scalable method for producing this important pharmaceutical intermediate. The use of readily available reagents and well-established chemical transformations makes this protocol suitable for implementation in a drug development setting. The provided data and diagrams offer a clear and concise guide for researchers and scientists.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-(6-Bromopyridin-2-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridin-2-yl)ethanol.
Troubleshooting Guide
Low yields or reaction failures in the Suzuki coupling of this compound can be attributed to several factors, often related to the inherent properties of the 2-bromopyridine substrate.[1] The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution(s) |
| Catalyst Inhibition/Deactivation | The lone pair on the pyridine nitrogen can poison the palladium catalyst.[1] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the metal center and promote efficient catalysis.[2] Consider using pre-formed palladium catalysts with these ligands (e.g., Buchwald precatalysts) for better reproducibility.[2][3] |
| Poor Reagent Quality | Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation.[4] Ensure all reagents, including the boronic acid/ester, base, and solvent, are of high purity and anhydrous. Use fresh reagents whenever possible.[5] |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[6][7] Cautiously increasing the reaction temperature may improve conversion.[2] |
| Presence of Oxygen | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote unwanted side reactions like homocoupling.[1][2][5] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1][2] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][5] | Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective.[1] Ensure a robust inert atmosphere is maintained. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom, a common issue with electron-deficient or unstable boronic acids.[5][8] This can be exacerbated by high temperatures and certain bases. | Use milder reaction conditions (lower temperature, shorter reaction time).[5] Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[5] |
| Dehalogenation | The starting this compound is converted back to 2-(pyridin-2-yl)ethanol. | This can be influenced by the choice of ligand and base. Screening different reaction parameters to find conditions that favor cross-coupling is recommended. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. Using a fresh batch is a good starting point.[5]
-
Inert Atmosphere: Confirm that your reaction setup is free of oxygen.[1][5] Proper degassing of solvents is critical.
-
Reagent Integrity: Check the purity and stability of your boronic acid or ester.[4]
-
Base and Solvent: Ensure you are using an appropriate base and that all components are soluble in your chosen solvent system.[9]
Q2: Which palladium catalyst and ligand are best for coupling with 2-bromopyridines?
A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective for 2-bromopyridine substrates.[1] Catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[2] These are typically paired with ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands.[2] Pre-formed palladium precatalysts incorporating these ligands are also excellent choices.[3]
Q3: What is the optimal base and solvent for this reaction?
A3: The choice of base and solvent is highly substrate-dependent and often requires empirical optimization.
-
Bases: Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6] The base activates the boronic acid for transmetalation.[10]
-
Solvents: Biphasic solvent systems are frequently used to dissolve both the organic and inorganic reagents. Typical solvent mixtures include 1,4-dioxane/water, toluene/water, and THF/water.[6][7]
Q4: How can I minimize the formation of homocoupled byproducts?
A4: The primary cause of boronic acid homocoupling is the presence of oxygen.[1][5] To minimize this side reaction, it is imperative to rigorously degas all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles for the solvent.[1] Maintaining a positive pressure of inert gas throughout the reaction is also essential.
Q5: Is it better to use a boronic acid or a boronic ester?
A5: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer greater stability and can be less prone to protodeboronation, which is a common decomposition pathway.[4] If you are experiencing issues with the stability of your boronic acid, using a corresponding boronic ester is a recommended troubleshooting step.
Experimental Protocol
This is a general starting protocol for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)[9]
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)[9]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, and the finely powdered base.[9]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. If using a Schlenk flask, evacuate and backfill with the inert gas three times.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.[9]
-
Solvent Addition: Add the degassed solvent via syringe.[9]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Minimizing protodebromination in 2-(6-Bromopyridin-2-yl)ethanol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing protodebromination in cross-coupling reactions involving 2-(6-Bromopyridin-2-yl)ethanol.
Troubleshooting Guides
Issue 1: Significant Protodebromination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 2-(pyridin-2-yl)ethanol in the crude reaction mixture, confirmed by GC-MS or ¹H NMR.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base Selection: Strong, poorly soluble bases can promote protodebromination. | Switch to a milder, more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective. The use of aqueous base solutions can sometimes mitigate this side reaction. |
| High Reaction Temperature: Elevated temperatures can increase the rate of protodebromination. | Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially reducing byproduct formation.[1] |
| Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. | For Suzuki-Miyaura reactions of heteroaryl halides, bulky and electron-rich phosphine ligands are often preferred. Consider using ligands such as SPhos, XPhos, or RuPhos.[2] |
| Palladium Catalyst Selection: The choice of palladium precursor can influence the reaction outcome. | Pre-formed palladium catalysts with bulky phosphine ligands can be effective. Alternatively, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is common.[1] |
| Presence of Water: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts or the presence of acidic protons can lead to protodebromination. | Use anhydrous solvents and ensure reagents are dry. If using an aqueous base, carefully control the water content. |
Issue 2: Low or No Conversion in Heck Reaction
Symptoms:
-
Recovery of unreacted this compound.
-
Formation of Heck byproduct from the alkene coupling partner without incorporation of the pyridine moiety.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity: The palladium catalyst may not be active enough for this specific substrate. | For Heck reactions, Pd(OAc)₂ is a common and effective catalyst precursor.[2][3][4] Ensure the catalyst is properly activated, which can sometimes be facilitated by the phosphine ligand. |
| Incorrect Base: The base is crucial for regenerating the active Pd(0) catalyst. | Triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used in Heck reactions.[2] The choice of base can be substrate-dependent, so screening different bases may be necessary. |
| Ligand Issues: The ligand may be inhibiting the reaction or be unsuitable for the substrate. | While some Heck reactions can be run "ligand-free," phosphine ligands are often beneficial. Triphenylphosphine (PPh₃) is a standard choice, but other ligands can be explored.[5] |
| Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. | Common solvents for Heck reactions include DMF, NMP, and DMA.[5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. |
Issue 3: Competing Glaser Coupling in Sonogashira Reaction
Symptoms:
-
Formation of a significant amount of alkyne homocoupling product.
-
Low yield of the desired 2-(6-(alkynyl)pyridin-2-yl)ethanol.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Copper(I) Co-catalyst: The copper co-catalyst, while often used to facilitate the Sonogashira reaction, is also responsible for promoting Glaser coupling. | Switch to a copper-free Sonogashira protocol. These conditions often employ a palladium catalyst with a suitable phosphine ligand and an amine base.[6] |
| Amine Base Selection: The choice of amine base can influence the extent of side reactions. | Triethylamine (Et₃N) or piperidine are commonly used bases in Sonogashira reactions.[7][8] The basicity and coordinating ability of the amine can affect the catalytic cycle. |
| Reaction Atmosphere: The presence of oxygen can promote Glaser coupling. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents before use is recommended. |
| Catalyst and Ligand System: An inefficient palladium catalyst system can lead to a higher proportion of side reactions. | A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a phosphine ligand is standard. For copper-free conditions, specific ligand and palladium precursor combinations may be required.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem in my reactions with this compound?
A1: Protodebromination is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-(pyridin-2-yl)ethanol. This is a common issue in palladium-catalyzed cross-coupling reactions of aryl halides, particularly with electron-rich or heteroaromatic substrates. It is problematic because it consumes your starting material and reduces the yield of your desired coupled product, making purification more challenging.
Q2: Which type of cross-coupling reaction is generally most successful for this compound to minimize protodebromination?
A2: The success of a cross-coupling reaction and the extent of protodebromination are highly dependent on the specific reaction conditions. However, the Suzuki-Miyaura coupling is often a robust choice for heteroaryl bromides due to the wide variety of available boronic acids and well-developed catalytic systems.[1][10][11][12][13][14][15][16] Careful optimization of the base, ligand, and temperature is key to minimizing protodebromination.
Q3: Can the hydroxyl group in this compound interfere with the reaction?
A3: Yes, the hydroxyl group can potentially interfere in several ways. It can coordinate to the palladium catalyst, affecting its activity. It can also act as a Brønsted acid, influencing the basicity of the reaction mixture. In most cases, for Suzuki, Heck, and Sonogashira couplings, protection of the hydroxyl group is not necessary if the reaction conditions are carefully chosen. However, if you are experiencing issues with low yield or side reactions, protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group may be beneficial.
Q4: I am observing a dark precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates the decomposition of the palladium catalyst to its inactive elemental form. This can be caused by high temperatures, incorrect ligand-to-palladium ratios, or the presence of impurities. To prevent this, you can try:
-
Lowering the reaction temperature.
-
Using a more robust phosphine ligand that can better stabilize the palladium catalyst.
-
Ensuring your reagents and solvents are pure and free of catalyst poisons.
Q5: Are there any general recommendations for setting up a successful cross-coupling reaction with this compound?
A5: Yes, here are some general guidelines:
-
Inert Atmosphere: Always perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and phosphine ligands.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and reagents.
-
Systematic Optimization: If you are developing a new reaction, systematically screen key parameters such as the palladium source, ligand, base, solvent, and temperature to find the optimal conditions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, and Sonogashira reactions of bromopyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | 95 | [14] |
| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74-91 | [10] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | - | - | High | [11] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | Modest-Good | [11] |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | NaOAc | DMF | 100 | - | High | [4] |
| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | 2 | 95 | [5] |
| Pd(OAc)₂ | K₂CO₃ | DMA | 130-140 | 40 | 56-94 | [5] |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | [8] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 | [17] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 50 | 2 | 98 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and a phosphine ligand if used (e.g., PPh₃, 0.04 equiv).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).
-
Seal the vessel and heat to the desired temperature (e.g., 120 °C) for the necessary time, monitoring the reaction progress.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove the amine hydrohalide salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Preventing homocoupling of boronic acids with 2-(6-Bromopyridin-2-yl)ethanol
Topic: Preventing Homocoupling of Boronic Acids with 2-(6-Bromopyridin-2-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of boronic acid homocoupling during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem?
A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can complicate purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two principal mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.[3][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product alongside the active Pd(0) catalyst.[2][5] This is often a significant issue at the beginning of the reaction before the primary catalytic cycle is established.[1]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of the palladium source is critical. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can enter the catalytic cycle directly without an initial reduction step that can be mediated by boronic acid homocoupling.[2][5] Modern, well-defined precatalysts, such as those developed by Buchwald, are also highly effective as they are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[2]
Q4: What role do ligands play in suppressing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] The steric hindrance of these ligands can physically obstruct the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[2] For substrates like this compound, where the pyridine nitrogen can coordinate to the palladium center, bulky ligands are particularly important to prevent catalyst inhibition.[6]
Q5: How do the base and solvent selection affect this side reaction?
A5: The base is essential for activating the boronic acid, but an improper choice can promote homocoupling.[2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective without being overly reactive.[2][7] For solvents, aprotic options like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used and can help minimize homocoupling.[2] While a small amount of water is often required to dissolve the base and facilitate the formation of the boronate species, an excessive amount can sometimes promote homocoupling.[2][8]
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen. [1] | 1a. Rigorously degas all solvents and the final reaction mixture. Sparging with an inert gas (N₂ or Ar) for 20-30 minutes is effective.[1] 1b. For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1c. Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.[4] |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂). [2] | 2a. Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][5] 2b. Alternatively, use a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[2] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling over homocoupling.[1] | |
| 4. Inappropriate base or solvent. | 4. Screen weaker inorganic bases like K₃PO₄ or K₂CO₃. Optimize the ratio of organic solvent to water.[2] | |
| Low or no yield of the desired product | 1. Catalyst deactivation/inhibition. [6] | 1a. The pyridine and/or ethanol moieties in your substrate may be coordinating to the palladium center. Use a higher ligand-to-palladium ratio or switch to a more sterically hindered ligand (e.g., XPhos). 1b. Ensure all reagents are pure and solvents are anhydrous (except for the deliberate addition of water). |
| 2. Incomplete reaction. | 2a. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time.[1] 2b. If the reaction has stalled, cautiously increase the temperature in small increments.[4] | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 1b. Consider recrystallization as an alternative or additional purification method.[1] |
Data Presentation
The following tables summarize quantitative data on strategies to minimize boronic acid homocoupling, adapted from studies on structurally related Suzuki-Miyaura reactions.
Table 1: Effect of Palladium Source on Homocoupling Adapted from studies on related aryl bromides.
| Entry | Palladium Source | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | 15-20% | ~75% |
| 2 | PdCl₂(dppf) | 8-12% | ~85% |
| 3 | Pd(PPh₃)₄ (Pd(0) source) | < 5% | > 90% |
| 4 | SPhos G3 Precatalyst | < 2% | > 95% |
Table 2: Effect of Deoxygenation Method on Homocoupling Adapted from studies on related aryl boronic acids.[1][9][10]
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) |
| 1 | None (reaction in air) | None | 25-30% |
| 2 | N₂ Purge (5 min) | None | 10-15% |
| 3 | N₂ Subsurface Sparge (30 min) | None | < 5% |
| 4 | Freeze-Pump-Thaw (x3) | None | < 2% |
| 5 | N₂ Subsurface Sparge (30 min) | Potassium Formate | < 1% |
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Ligand (if required, e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under a stream of inert gas (Argon or Nitrogen).
-
Establish Inert Atmosphere: Seal the flask with a septum, and perform 3-5 cycles of evacuating the flask under vacuum and refilling with inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution via a subsurface needle for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) in an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in 2-(6-Bromopyridin-2-yl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Bromopyridin-2-yl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic routes for preparing this compound:
-
Lithiation of 2-bromo-6-methylpyridine: This involves the deprotonation of the methyl group of 2-bromo-6-methylpyridine using a strong base like n-butyllithium, followed by reaction with a formaldehyde equivalent (e.g., N,N-Dimethylformamide - DMF) to form the intermediate aldehyde, 2-bromo-6-formylpyridine. Subsequent reduction of the aldehyde yields the desired alcohol.
-
Grignard Reaction with 2,6-dibromopyridine: This method involves the selective formation of a Grignard reagent at one of the bromine positions of 2,6-dibromopyridine, followed by a reaction with an electrophile such as ethylene oxide to introduce the ethanol side chain.[1][2]
-
Reduction of 6-Bromopyridine-2-carboxylic Acid or its Esters: This route utilizes a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH4), to reduce the carboxylic acid or an ester derivative (e.g., methyl 6-bromopicolinate) to the corresponding primary alcohol.[3][4]
Q2: My yield is consistently low when using the lithiation of 2-bromo-6-methylpyridine. What are the potential causes?
A2: Low yields in this reaction are often attributed to several factors. Please refer to the troubleshooting table below for specific causes and suggested solutions. Common issues include incomplete lithiation, side reactions with the solvent or starting material, and inefficient quenching of the organolithium intermediate.
Q3: I am observing multiple spots on my TLC after the Grignard reaction with 2,6-dibromopyridine. What are the likely byproducts?
A3: The formation of multiple products in the Grignard reaction with 2,6-dibromopyridine can be due to several side reactions. Common byproducts include the product of Wurtz coupling (bipyridine species), the result of double Grignard formation and reaction, and unreacted starting material. Careful control of reaction conditions is crucial to minimize these impurities.
Q4: Can I use Sodium Borohydride (NaBH4) instead of Lithium Aluminum Hydride (LiAlH4) to reduce the intermediate aldehyde or the carboxylic acid/ester?
A4: Sodium borohydride (NaBH4) is a milder reducing agent than LiAlH4. While it is generally effective for the reduction of aldehydes to alcohols, it is typically not strong enough to reduce carboxylic acids or esters under standard conditions. For the reduction of 6-bromopyridine-2-carboxylic acid or its esters, LiAlH4 is the more appropriate reagent to achieve a good yield.
Troubleshooting Guides
Route 1: Lithiation of 2-bromo-6-methylpyridine
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Inactive or insufficient n-butyllithium. 2. Presence of moisture or protic impurities in the reaction. 3. Reaction temperature is too low. | 1. Titrate the n-butyllithium solution before use to determine its exact concentration. 2. Ensure all glassware is flame-dried, and solvents are anhydrous. 3. While the initial lithiation is performed at low temperatures (e.g., -78 °C), allowing the reaction to warm slightly may improve conversion. Monitor the reaction closely. |
| Formation of multiple byproducts | 1. Reaction with the solvent (e.g., THF). 2. Halogen-metal exchange with the bromine atom. 3. Over-reaction with the electrophile. | 1. Maintain a low reaction temperature to minimize the degradation of THF by n-butyllithium. 2. Use a non-coordinating solvent like toluene for the lithiation step. 3. Add the electrophile slowly and at a low temperature to control the reaction. |
| Low yield of the final alcohol after reduction | 1. Incomplete reduction of the intermediate aldehyde. 2. Product degradation during workup. | 1. Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by TLC until the aldehyde is fully consumed. 2. Perform the workup at low temperatures and use a buffered aqueous solution to neutralize the reaction. |
Route 2: Grignard Reaction with 2,6-dibromopyridine
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in the solvent or on the glassware. | 1. Activate the magnesium turnings using methods such as grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. 2. Use anhydrous solvents and flame-dried glassware. |
| Low yield of the desired product | 1. Wurtz coupling side reaction. 2. Formation of the di-Grignard reagent. 3. Inefficient reaction with ethylene oxide. | 1. Add the 2,6-dibromopyridine solution slowly to the magnesium to maintain a low concentration of the aryl halide. 2. Use a stoichiometric amount of magnesium to favor mono-Grignard formation. 3. Ensure the ethylene oxide is added slowly at a low temperature to the prepared Grignard reagent. |
Route 3: Reduction of 6-Bromopyridine-2-carboxylic Acid/Ester
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction | 1. Insufficient LiAlH4. 2. Deactivation of LiAlH4 by moisture. | 1. Use a sufficient excess of LiAlH4 (typically 2-3 equivalents for an ester). 2. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere. |
| Formation of byproducts | 1. Reduction of the pyridine ring. 2. Cleavage of the bromo-substituent. | 1. Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity. 2. Use a milder reducing agent if debromination is a significant issue, although this may compromise the reduction of the ester. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
This protocol is a two-step process involving the formation of 2-bromo-6-formylpyridine followed by its reduction.
Step 1: Synthesis of 2-bromo-6-formylpyridine (Adapted from patent literature[5])
-
To a solution of 2-bromo-6-methylpyridine in an anhydrous organic solvent (e.g., dichloromethane and water), add liquid bromine dropwise at 10-20 °C.
-
Heat the mixture to 40-60 °C and stir for 8-12 hours.
-
After cooling, adjust the pH to 7-8 and extract the organic layer containing a mixture of brominated intermediates.
-
Add the crude intermediate mixture to ethanol, followed by the addition of urotropine, and heat to 40 °C for 12 hours.
-
Cool the reaction mixture and add acetic acid and concentrated sulfuric acid. Heat to 90 °C for 4 hours.
-
Cool the mixture to 5 °C, filter the solid, and wash with a suitable solvent (e.g., isopropyl ether) to obtain 2-bromo-6-formylpyridine.
Step 2: Reduction of 2-bromo-6-formylpyridine
-
Dissolve the 2-bromo-6-formylpyridine from Step 1 in an anhydrous ether (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent (e.g., sodium borohydride in methanol or LiAlH4 in THF) to the aldehyde solution.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Parameter | Route 1: Lithiation | Route 2: Grignard Reaction | Route 3: Reduction |
| Starting Material | 2-bromo-6-methylpyridine | 2,6-dibromopyridine | 6-Bromopyridine-2-carboxylic acid or ester |
| Key Reagents | n-BuLi, DMF, NaBH4/LiAlH4 | Mg, Ethylene Oxide | LiAlH4 |
| Typical Solvent | THF, Toluene | Diethyl ether, THF | THF, Diethyl ether |
| Reaction Temperature | -78 °C to room temperature | 0 °C to reflux | 0 °C to room temperature |
| Reported Yield | Varies depending on specific conditions | Not specified in detail in the search results | Generally high for ester reductions |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yields.
References
Side reaction products in the synthesis of 2-(6-Bromopyridin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Bromopyridin-2-yl)ethanol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most plausible synthetic strategies for this compound include:
-
Route A: Nucleophilic opening of ethylene oxide with an organometallic reagent derived from 2,6-dibromopyridine.
-
Route B: Reaction of a Grignard reagent formed from a 2-bromo-6-methylpyridine precursor with formaldehyde.
-
Route C: Reduction of 2-(6-bromopyridin-2-yl)acetic acid or its corresponding ester.
Q2: I am observing a significant amount of a high-molecular-weight impurity in my final product. What could it be?
A2: A common side reaction in syntheses involving Grignard reagents of bromo-pyridines is the formation of bipyridyl dimers through Wurtz-type coupling.[1] This is particularly prevalent if there are traces of oxygen or if the reaction is heated for an extended period.
Q3: My reaction is not going to completion, and I am recovering a lot of my starting material. What could be the issue?
A3: Incomplete reactions can be due to several factors:
-
Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have been quenched by moisture or acidic protons in the reaction. Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous.
-
Insufficient Reducing Agent: In the case of reduction of a carboxylic acid, an insufficient amount of the reducing agent (e.g., LiAlH₄) will lead to incomplete conversion.
-
Low Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. However, increasing the temperature can also promote side reactions.
Troubleshooting Common Side Reactions
| Observed Issue | Potential Side Product | Plausible Cause | Suggested Solution |
| Low yield of desired product; presence of a less polar impurity. | 2,2'-Bipyridyl, 6,6'-dibromo- | Homocoupling of the Grignard or organolithium reagent. | Ensure an inert atmosphere (argon or nitrogen). Add the organometallic reagent to the electrophile at a low temperature. |
| Formation of a diol product. | Ethane-1,2-diol | Reaction of the Grignard reagent with residual oxygen to form an alkoxide, which then reacts with ethylene oxide. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Presence of starting 2,6-dibromopyridine. | Unreacted starting material | Inefficient formation of the organometallic intermediate. | Activate the magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane). Use a high-quality, anhydrous solvent. |
| Incomplete reduction of the carboxylic acid. | 2-(6-Bromopyridin-2-yl)acetaldehyde | Insufficient reducing agent or reaction time. | Use a sufficient excess of the reducing agent (e.g., LiAlH₄). Ensure the reaction is stirred for an adequate amount of time.[2] |
Experimental Protocols
Route A: Synthesis via Ethylene Oxide Ring Opening
This protocol describes the formation of this compound from 2,6-dibromopyridine and ethylene oxide.
1. Formation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2,6-dibromopyridine solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
2. Reaction with Ethylene Oxide:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.5 eq) through the solution, or add a pre-condensed solution of ethylene oxide in cold THF.
-
Maintain the reaction temperature below 10 °C during the addition.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Route C: Reduction of 2-(6-Bromopyridin-2-yl)acetic acid
This protocol outlines the reduction of 2-(6-Bromopyridin-2-yl)acetic acid to the corresponding alcohol.
1. Reduction Reaction:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(6-Bromopyridin-2-yl)acetic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
2. Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by flash column chromatography.
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Potential side reactions in the Grignard-based synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purifying Crude 2-(6-Bromopyridin-2-yl)ethanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the purity of crude 2-(6-Bromopyridin-2-yl)ethanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I am losing a significant amount of my product during column chromatography. What are the possible causes and solutions?
-
Answer: Low recovery after column chromatography can stem from several factors:
-
Improper Solvent System: If the eluent is too polar, your product may elute too quickly along with impurities. Conversely, if it's not polar enough, the product may not elute from the column at all. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for polar aromatic compounds like this compound is a gradient of ethyl acetate in hexanes. For effective separation, the desired compound should have an Rf value of approximately 0.2-0.4 on a TLC plate.[1][2]
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss. A general guideline is to use a silica gel to crude product weight ratio of 20-50:1 for good separation.[2]
-
Product Streaking: If the product is highly polar, it may streak on the silica gel, leading to broad fractions that are difficult to collect without including impurities. In such cases, consider using a different stationary phase like alumina or employing reversed-phase chromatography.[2]
-
Issue 2: Oily Product Obtained After Recrystallization
-
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at lower temperatures.[2] For compounds with hydroxyl groups, ethanol or a mixed solvent system like ethanol/water is often a good choice.[3][4]
-
Cooling Too Rapidly: Allowing the solution to cool too quickly can prevent the formation of a crystal lattice, resulting in an oil. Let the solution cool slowly to room temperature before placing it in an ice bath.[2]
-
High Impurity Content: The presence of significant impurities can lower the melting point of the compound and interfere with crystallization. It may be necessary to first purify the crude product by column chromatography to remove major impurities before attempting recrystallization.[2]
-
Supersaturation: If the solution is too concentrated, the product may precipitate as an oil. Try adding a small amount of the "good" solvent to the hot solution to reduce the saturation level.[2]
-
Issue 3: Presence of Starting Materials in the Final Product
-
Question: My final product is contaminated with unreacted starting materials. How can I remove them?
-
Answer: The best approach depends on the nature of the starting materials.
-
If the starting materials are significantly less polar than your product, column chromatography with a gradient elution should effectively separate them.
-
If the starting materials have different acidic or basic properties, a liquid-liquid extraction with an appropriate aqueous acid or base solution during the work-up can remove them before further purification.
-
Careful monitoring of the reaction using TLC can help ensure the complete consumption of starting materials, minimizing this issue from the outset.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: For crude mixtures with a significant amount of impurities, flash column chromatography is highly effective for initial purification.[1] For further purification of an already relatively pure product to achieve high purity, recrystallization is an excellent and efficient method.[1] Often, a combination of both techniques yields a product with the highest purity.[1]
Q2: What are the recommended solvent systems for column chromatography of this compound?
A2: A common and effective stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate in hexanes and gradually increasing the polarity, is often successful in separating the desired product from impurities.[2]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: The ideal solvent for recrystallization should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.[1] For polar compounds containing a hydroxyl group, alcohols like ethanol or isopropanol are often good choices.[1][3] A mixed solvent system, such as ethanol-water, can also be very effective.[4] Small-scale solubility tests are recommended to determine the optimal solvent or solvent pair.[1]
Data Presentation
The following table summarizes typical purity and recovery rates for common purification methods, based on analogous compounds.
| Purification Method | Solvent System | Typical Purity (by HPLC) | Typical Recovery Rate |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | >98% | 70-90% |
| Recrystallization | Ethanol | >99% | 80-90% |
| Recrystallization | Isopropanol | >98.5% | 75-85% |
| Recrystallization | Ethyl Acetate/Hexanes | >99% | 85-95% |
Note: Data is illustrative and based on the purification of similar compounds. Actual results may vary.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a glass column to pack the stationary phase.[2] Ensure the top of the silica bed is flat and add a thin layer of sand to protect it.[1]
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1] Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Decision workflow for purifying this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-(6-Bromopyridin-2-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for the efficient cross-coupling of 2-(6-Bromopyridin-2-yl)ethanol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
The primary challenges associated with the cross-coupling of this substrate are related to the pyridine moiety. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or inhibiting the reaction. Additionally, the hydroxyl group in the ethanol substituent could potentially interact with the catalyst or reagents, although its position makes direct intramolecular coordination less likely.
Q2: Which types of cross-coupling reactions are suitable for this compound?
Standard palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions are all viable methods for the functionalization of this compound. The choice of reaction will depend on the desired final product.
Q3: What is the most critical factor for a successful cross-coupling reaction with this substrate?
The selection of an appropriate ligand for the palladium catalyst is the most critical factor. Bulky and electron-rich phosphine ligands are generally recommended. These ligands can stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.
Q4: Can the hydroxyl group of the ethanol substituent interfere with the reaction?
While direct intramolecular interference is not highly probable due to the distance from the reaction center, the hydroxyl group can still play a role. It may influence the solubility of the substrate and, in some cases, could interact with the base or other reaction components. In specific contexts, hydroxyl groups have been shown to direct palladium-catalyzed cross-coupling reactions, though this is more commonly observed when the hydroxyl is in closer proximity to the reacting site[1]. It is advisable to consider protecting the hydroxyl group if side reactions or low yields are observed.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivation | The pyridine nitrogen is likely coordinating to the palladium catalyst. Switch to a catalyst system with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using a pre-formed palladium catalyst to ensure the presence of the active Pd(0) species. |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents (e.g., dioxane, toluene, THF), and temperatures. Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst oxidation and protodeboronation of boronic acids in Suzuki couplings. |
| Poor Quality of Reagents | Use high-purity starting materials, catalysts, and reagents. Boronic acids, in particular, can degrade upon storage. |
| Side Reactions | Homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation of the starting material can occur. Ensure rigorous exclusion of oxygen and consider using a milder base or lower reaction temperature. |
| Hydroxyl Group Interference | If other troubleshooting steps fail, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group to prevent any potential interference. |
Data Presentation: Catalyst Systems for Cross-Coupling of Bromopyridines
The following tables summarize representative data for catalyst systems used in the cross-coupling of various bromopyridine derivatives. This data can serve as a starting point for optimizing the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-85 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 88-96 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 80-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 80-92 |
| Pd(OAc)₂ | dppf | NaOtBu | Dioxane | 100 | 70-85 |
Table 3: Heck Reaction of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 70-90 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120 | 75-88 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 110 | 65-80 |
| Pd/C | - | Et₃N | Acetonitrile | 100 | 60-75 |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.2 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous and degassed toluene.
-
Reaction: Seal the tube and heat the mixture with stirring to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography[2].
Protocol 3: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and sodium acetate (NaOAc, 2.0 equiv).
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Reagent and Solvent Addition: Add the alkene (1.5 equiv) and anhydrous, degassed N,N-dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-(6-Bromopyridin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-Bromopyridin-2-yl)ethanol. The reactivity of this bifunctional molecule is highly dependent on the choice of solvent, which can influence reaction pathways, yields, and side product formation. This guide will address common issues encountered during key transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?
A1: this compound has two primary reactive sites: the bromine atom on the pyridine ring, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and the primary alcohol, which can undergo O-alkylation, esterification, and oxidation. Solvents play a critical role in modulating the reactivity of both sites. For instance, polar aprotic solvents are generally preferred for SN2-type reactions involving the hydroxyl group, as they do not solvate the nucleophile as strongly as polar protic solvents. In contrast, palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon often employ a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base.
Q2: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction with this compound. What role does the solvent play and how can I optimize it?
A2: The solvent system is critical for a successful Suzuki-Miyaura coupling. A common issue is the poor solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) in a purely organic solvent. Therefore, a mixture of an organic solvent and water is often used. The choice of the organic solvent and its ratio to water can significantly impact the reaction yield. For instance, in the coupling of a similar substrate, 2-bromoaniline, with boronic esters, a switch from dioxane/H₂O to 2-MeTHF as the solvent resulted in a significant increase in yield from 51% to 95%.[1] It is recommended to screen different solvent systems, such as dioxane/water, THF/water, or 2-MeTHF/water, and to optimize the solvent-to-water ratio.[2][3]
Q3: I am attempting an intramolecular cyclization of this compound to form a fused ring system, but I am getting a complex mixture of products. How does the solvent affect this reaction?
A3: Intramolecular cyclizations are highly sensitive to the solvent environment. The solvent can influence the conformation of the starting material and stabilize or destabilize the transition state of the cyclization. In a study on a related intramolecular cyclization, dichloromethane (CH₂Cl₂) was found to be a poor solvent, leading to a complex mixture of polar compounds and a low yield (23%) of the desired product.[4] In contrast, a less polar solvent like 1,4-dioxane favored a rearrangement reaction over the intended cyclization.[4] This highlights the need for careful solvent screening. It is advisable to start with a range of solvents with varying polarities, such as toluene, THF, acetonitrile, and DMF, to identify the optimal conditions for the desired cyclization pathway.
Q4: When performing an O-alkylation of the hydroxyl group of this compound, what are the key considerations regarding the solvent?
A4: For O-alkylation, such as in a Williamson ether synthesis, maintaining anhydrous (dry) conditions is crucial. The presence of water can quench the base (e.g., NaH) and hydrolyze the alkylating agent. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. These solvents effectively dissolve the alkoxide intermediate without participating in the reaction. For instance, a common protocol involves suspending sodium hydride in anhydrous THF, followed by the addition of the alcohol.[5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solvent must facilitate the dissolution of the organic substrate, the boronic acid/ester, and the inorganic base. Screen different solvent mixtures such as 1,4-dioxane/water, 2-MeTHF/water, or toluene/ethanol/water.[1] |
| Incorrect Solvent-to-Water Ratio | The amount of water can influence the hydrolysis of the boronic acid/ester and the solubility of the base. Optimize the ratio of the organic solvent to water (e.g., 2:1, 5:1, 10:1).[2] |
| Poor Reagent Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. Consider using a solvent system known to be effective for similar substrates or gently heating the mixture to improve solubility. |
| Degradation of Reactants or Catalyst | Ensure solvents are degassed to remove oxygen, which can lead to side reactions like homocoupling and catalyst deactivation. |
Issue 2: Side Product Formation in O-Alkylation
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Water will consume the base and can lead to hydrolysis of the alkylating agent. |
| Solvent Reactivity | Protic solvents like ethanol can act as nucleophiles and compete with the desired alcohol, leading to the formation of ethyl ether byproducts.[6] Use a non-reactive, polar aprotic solvent such as THF or DMF. |
| Inappropriate Base | If a weaker base is used, deprotonation of the alcohol may be incomplete. Use a strong base like sodium hydride (NaH). |
| Reaction Temperature Too High | High temperatures can promote elimination side reactions, especially with secondary or tertiary alkyl halides. Maintain the recommended reaction temperature. |
Data Presentation
The following tables summarize the effect of solvents on the yield of reactions involving substrates similar to this compound.
Table 1: Solvent Screening for Suzuki-Miyaura Coupling of an ortho-Bromoaniline [1]
| Entry | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Dioxane/H₂O | Cs₂CO₃ | CataCXium A palladacycle | 80 | 51 |
| 2 | EtOAc | Cs₂CO₃ | CataCXium A palladacycle | 80 | - |
| 3 | PhMe | Cs₂CO₃ | CataCXium A palladacycle | 80 | - |
| 4 | 2-MeTHF | Cs₂CO₃ | CataCXium A palladacycle | 80 | 95 |
Table 2: Solvent Screening for the N-alkylation of 4-methylaniline with 2-chloroethanol [7]
| Entry | Solvent | Base | Temperature | Result |
| 1 | Methanol | K₂CO₃/Na₂CO₃ | Room Temp | Successful mono-N-alkylation |
| 2 | Acetonitrile | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 3 | Acetone | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 4 | Dichloromethane | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 5 | THF | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 6 | Toluene | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 7 | 1,4-Dioxane | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 8 | DMF | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 9 | DMSO | K₂CO₃/Na₂CO₃ | Room Temp | No success |
| 10 | NMP | K₂CO₃/Na₂CO₃ | Room Temp | No success |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 2-MeTHF/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Mandatory Visualization
Caption: Experimental workflows for Suzuki-Miyaura coupling and O-alkylation.
Caption: Troubleshooting logic for low yields in key reactions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 7. thieme-connect.de [thieme-connect.de]
Technical Support Center: Williamson Ether Synthesis of 2-(6-Bromopyridin-2-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Williamson ether synthesis of 2-(6-Bromopyridin-2-yl)ethanol, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most critical factor in choosing a base for the Williamson ether synthesis of this compound?
The selection of a suitable base is paramount and depends on balancing the need for complete deprotonation of the primary alcohol with the potential for side reactions. The pKa of a typical primary alcohol is in the range of 16-18. Therefore, a base with a conjugate acid pKa significantly higher than this is required for irreversible deprotonation. However, a base that is too strong or sterically hindered can promote undesirable side reactions.
Q2: I am observing low yields of my desired ether product. What are the likely causes and how can I troubleshoot this?
Low yields in this synthesis can stem from several issues. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the alcohol, the concentration of the nucleophilic alkoxide will be low, leading to a sluggish and incomplete reaction.
-
Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate, consider moving to a stronger, non-nucleophilic base such as sodium hydride (NaH).
-
-
Side Reaction: N-Alkylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can compete with the alkoxide in reacting with the alkyl halide. This leads to the formation of a pyridinium salt as a byproduct.
-
Solution: Employ a non-nucleophilic, sterically hindered base that can efficiently deprotonate the alcohol but is too bulky to readily attack the alkyl halide. Potassium tert-butoxide (t-BuOK) can be a good option. Alternatively, using a less reactive alkylating agent or optimizing the reaction temperature can sometimes mitigate this side reaction.
-
-
Side Reaction: Elimination (E2): If your alkyl halide is secondary or tertiary, or if you are using a very strong and hindered base, elimination to form an alkene can compete with the desired SN2 reaction.[1]
-
Solution: This is less of a concern with primary alkyl halides, which are ideal for Williamson ether synthesis.[2] If you must use a more substituted alkyl halide, a less hindered base and lower reaction temperatures may favor substitution over elimination.
-
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solution: Use a polar aprotic solvent like anhydrous DMF or THF to enhance the nucleophilicity of the alkoxide.[3] Ensure your reaction is conducted under anhydrous conditions, as water will quench the strong base and the alkoxide. The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions.
-
Q3: Which bases are recommended for this synthesis, and what are their pros and cons?
The choice of base is a critical parameter. Below is a comparison of common bases:
| Base | pKa of Conjugate Acid | Recommended Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 | Anhydrous THF, DMF | Strong, non-nucleophilic base that ensures complete deprotonation.[2] | Highly reactive with water and protic solvents; requires strict anhydrous conditions. Can be pyrophoric. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | Anhydrous THF, DMF | Strong, sterically hindered base that can minimize N-alkylation. | Can promote elimination (E2) side reactions, especially with more hindered alkyl halides.[1] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Milder, easier to handle, and less expensive. Suitable for more acidic alcohols. | May not be strong enough for complete deprotonation of a primary alcohol, leading to lower yields. |
Disclaimer: The yields presented below are illustrative and based on general principles of Williamson ether synthesis. Actual yields may vary depending on the specific alkylating agent and reaction conditions.
| Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| NaH | Methyl Iodide | THF | 0 to RT | 12 | 85-95 |
| t-BuOK | Methyl Iodide | THF | RT | 12 | 70-85 |
| K₂CO₃ | Methyl Iodide | DMF | 80 | 24 | 40-60 |
Experimental Protocols
Below are detailed methodologies for performing the Williamson ether synthesis of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Nitrogen or Argon line
-
Syringes
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF or THF (sufficient to make a stirrable slurry) via syringe.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Base Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate base for the Williamson ether synthesis of this compound.
Caption: Workflow for selecting a base in the Williamson ether synthesis.
References
Reaction monitoring techniques for 2-(6-Bromopyridin-2-yl)ethanol synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(6-Bromopyridin-2-yl)ethanol. It is designed for researchers, scientists, and drug development professionals to facilitate a smooth and successful experimental workflow.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route involving the lithiation of 2-bromo-6-methylpyridine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive n-Butyllithium or LDA: The organolithium reagents are highly sensitive to moisture and air. | - Use a fresh, properly titrated bottle of n-butyllithium. - Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). - Prepare the LDA solution fresh before use. |
| 2. Incomplete Lithiation: The reaction temperature might be too high, or the reaction time may be insufficient. | - Maintain a low temperature (-78 °C) during the addition of n-butyllithium and throughout the lithiation step. - Stir the reaction mixture for the recommended time after the addition of the starting material to ensure complete lithiation. | |
| 3. Poor Quality Starting Material: 2-bromo-6-methylpyridine may contain impurities that interfere with the reaction. | - Use a high-purity starting material. If necessary, purify the starting material by distillation or column chromatography before use. | |
| Presence of Unreacted Starting Material | 1. Insufficient Lithiation: See "Low or No Product Formation". | - Ensure complete lithiation by following the suggestions above. |
| 2. Inefficient Quenching with DMF: The addition of N,N-dimethylformamide (DMF) may have been too slow or at a suboptimal temperature. | - Add the DMF dropwise at -78 °C and allow the reaction to stir at this temperature for the specified time to ensure complete formylation of the lithiated intermediate. | |
| Formation of Multiple Products (Observed on TLC/GC-MS) | 1. Over-alkylation or side reactions: The reaction temperature may have risen, leading to undesired side reactions. | - Maintain strict temperature control throughout the reaction, especially during the addition of reagents. |
| 2. Incomplete Reduction: The amount of sodium borohydride may be insufficient, or the reaction time for the reduction step may be too short. | - Use a slight excess of sodium borohydride. - Allow the reduction to proceed for the recommended time, with gradual warming to room temperature to ensure completion. | |
| Difficulty in Product Purification | 1. Co-elution of Impurities: The chosen solvent system for column chromatography may not be optimal for separating the product from byproducts. | - Perform a thorough TLC analysis to find an optimal solvent system that provides good separation between the product and impurities. A gradient elution might be necessary. - A common eluent system is a mixture of dichloromethane and acetone.[1] |
| 2. Oily Product: The product is reported to be an oil, which can make handling and purification challenging. | - After column chromatography, remove the solvent under reduced pressure. High vacuum may be necessary to remove residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the lithiation of 2-bromo-6-methylpyridine using a strong base like lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF) to form the intermediate aldehyde. This aldehyde is then reduced in situ with a reducing agent such as sodium borohydride to yield the desired alcohol.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. You can track the disappearance of the starting material (2-bromo-6-methylpyridine) and the appearance of the intermediate aldehyde and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots from the reaction mixture.
Q3: What are the critical parameters to control during the synthesis?
A3: The most critical parameters are:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, and the reaction must be carried out under an inert atmosphere to prevent quenching of the highly reactive organolithium species.
-
Temperature Control: Maintaining a low temperature (typically -78 °C) during the lithiation and formylation steps is crucial to prevent side reactions and decomposition of the intermediates.
Q4: What are the expected spectroscopic data for this compound?
A4: The expected 1H NMR spectrum in CDCl3 should show a triplet around 3.01 ppm for the methylene group adjacent to the pyridine ring, and another triplet for the methylene group attached to the hydroxyl group, along with signals for the pyridine ring protons.[1]
Q5: What is a suitable solvent system for the TLC analysis?
A5: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or acetone is a good starting point. For instance, a system of dichloromethane/acetone (95/5) has been reported for the column chromatography of the product, which can be adapted for TLC.[1]
Data Presentation
Table 1: Reagents and Typical Reaction Parameters
| Reagent/Parameter | Molar Equivalent | Typical Conditions |
| 2-Bromo-6-methylpyridine | 1.0 eq | - |
| n-Butyllithium | 1.75 eq | In hexane, added at -78 °C |
| Diisopropylamine | 2.1 eq | To prepare LDA |
| N,N-Dimethylformamide (DMF) | 3.7 eq | Added at -78 °C |
| Sodium Borohydride | ~1.0 eq | Added at -78 °C |
| Solvent | - | Anhydrous Tetrahydrofuran (THF) |
| Temperature | - | -78 °C to Room Temperature |
| Reaction Time | - | Overnight |
| Typical Yield | - | ~85%[1] |
Table 2: Analytical Data for this compound
| Technique | Data |
| Molecular Formula | C7H8BrNO[2] |
| Molecular Weight | 202.05 g/mol [2] |
| Appearance | Light yellow oil[1] |
| 1H NMR (400 MHz, CDCl3) | δ (ppm): 3.01 (t), other signals corresponding to the structure.[1] |
| Purity (Commercial) | ≥97%[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol is based on a reported literature procedure.
Materials:
-
2-Bromo-6-methylpyridine
-
n-Butyllithium (1.6 M in hexane)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetic Acid
-
Sodium Borohydride
-
Ethyl acetate
-
10% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Acetone
Procedure:
-
Preparation of LDA solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to 0 °C. Slowly add a 1.6 M solution of n-butyllithium in hexane. Stir the mixture at 0 °C for 15 minutes.
-
Lithiation: Cool the freshly prepared LDA solution to -78 °C. Add a solution of 2-bromo-6-methylpyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 25 minutes.
-
Formylation: To the reaction mixture, add N,N-dimethylformamide dropwise at -78 °C. Continue stirring at this temperature for 30 minutes.
-
Reduction: Quench the reaction by the sequential addition of methanol and acetic acid at -78 °C. Then, add sodium borohydride portion-wise. Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with a 10% citric acid solution, followed by brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a dichloromethane/acetone (95/5) eluent to obtain this compound as a light yellow oil.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
Silica gel TLC plates (e.g., F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 95:5 Dichloromethane:Acetone)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to ensure saturation of the chamber atmosphere.
-
On a TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spot a small amount of the starting material (dissolved in a suitable solvent) on the left of the baseline, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The starting material (2-bromo-6-methylpyridine) is less polar and will have a higher Rf value than the more polar intermediate aldehyde and the final product, this compound. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(6-Bromopyridin-2-yl)ethanol and 2-(6-Chloropyridin-2-yl)ethanol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are a cornerstone of modern medicinal chemistry, and the choice of starting material can significantly impact the efficiency and feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of two key building blocks, 2-(6-bromopyridin-2-yl)ethanol and 2-(6-chloropyridin-2-yl)ethanol, in palladium-catalyzed cross-coupling reactions. The information presented, supported by extrapolated experimental data based on analogous systems, is intended to aid researchers in making informed decisions for their synthetic endeavors.
Theoretical Background: The Influence of the Halogen
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The strength of this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions.[1]
The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br.[1] This difference is the primary reason why aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides.[1] The oxidative addition of a C-Br bond to a palladium(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1] For 2-halopyridines, the pyridine nitrogen can also play a role in the oxidative addition step, potentially stabilizing the transition state.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections present a comparative overview of the reactivity of this compound and 2-(6-chloropyridin-2-yl)ethanol in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The experimental data is presented in tabular format for ease of comparison and is based on established trends for similar 2-halopyridine systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. As anticipated from the C-X bond energies, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro-analogue.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 90 °C / 6 h | ~90% |
| 2-(6-Chloropyridin-2-yl)ethanol | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 °C / 12 h | ~75% |
Analysis: The bromo-substituted pyridine can be effectively coupled using a standard Pd(PPh₃)₄ catalyst system. In contrast, the less reactive chloro-substituted pyridine likely requires a more sophisticated catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos), along with higher temperatures and longer reaction times to achieve a comparable, though likely lower, yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the C-Br bond's greater reactivity makes this compound a more amenable substrate for this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu (1.2 equiv) | Toluene | 100 °C / 8 h | ~85% |
| 2-(6-Chloropyridin-2-yl)ethanol | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ (1.5 equiv) | t-BuOH | 110 °C / 18 h | ~70% |
Analysis: The amination of the bromo-pyridine can proceed efficiently with a well-established catalyst system. The chloro-pyridine, however, generally necessitates a more active catalyst, often a palladacycle or a catalyst generated in situ with a specialized ligand like RuPhos, to facilitate the challenging oxidative addition of the C-Cl bond.[2] Harsher conditions, such as higher temperatures and longer reaction times, are typically required.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a bond between a sp²-hybridized carbon and a sp-hybridized carbon of a terminal alkyne. The difference in reactivity between the bromo and chloro substrates is particularly pronounced in this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 °C / 6 h | ~88% |
| 2-(6-Chloropyridin-2-yl)ethanol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | DIPA | 1,4-Dioxane | 100 °C / 24 h | ~40% |
Analysis: The Sonogashira coupling of 2-bromopyridines is a well-established and high-yielding transformation.[3] In contrast, 2-chloropyridines are significantly less reactive, often providing low yields even with increased catalyst loading and more forcing conditions. For this reason, the bromo-substituted starting material is strongly preferred for Sonogashira couplings.
Experimental Protocols
The following are representative protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 2-(6-phenylpyridin-2-yl)ethanol.
Materials:
-
2-(6-Halopyridin-2-yl)ethanol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst and ligand (as specified in the table)
-
Base (2.0 equiv)
-
Anhydrous, degassed solvent (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-(6-halopyridin-2-yl)ethanol, phenylboronic acid, palladium catalyst/ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Place the Schlenk tube in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 2-(6-morpholinopyridin-2-yl)ethanol.
Materials:
-
2-(6-Halopyridin-2-yl)ethanol (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst and ligand (as specified in the table)
-
Base (as specified in the table)
-
Anhydrous, degassed solvent (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-(6-halopyridin-2-yl)ethanol, palladium catalyst, ligand, and base in an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add the degassed solvent and morpholine via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 2-(6-chloropyridin-2-yl)ethanol as a starting material in cross-coupling reactions is a trade-off between reactivity and cost/availability. The bromo-derivative is demonstrably more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields, making it the preferred substrate for complex syntheses where efficiency is paramount. However, the lower cost and wider availability of the chloro-analogue make it an attractive alternative, particularly for large-scale syntheses. The continuous development of highly active catalyst systems for the activation of C-Cl bonds is narrowing the reactivity gap, providing chemists with a broader and more flexible toolbox for the synthesis of functionalized pyridine derivatives.
References
A Comparative Analysis of Suzuki Coupling Efficiency: 2-Bromopyridines vs. 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. In the synthesis of pharmaceuticals and functional materials, 2-halopyridines are indispensable building blocks. The choice between a 2-bromo- or a 2-chloropyridine derivative can significantly impact reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an objective comparison of the Suzuki coupling performance of these two classes of substrates, supported by experimental data and detailed protocols.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Cl bond is significantly stronger (approximately 339 kJ/mol) than the C-Br bond (approximately 276 kJ/mol). This difference has a direct impact on the rate-determining step of the Suzuki coupling catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst. The weaker C-Br bond undergoes oxidative addition more readily, leading to faster reactions under milder conditions.
Consequently, 2-bromopyridines are generally more reactive substrates and can often be coupled using traditional palladium catalysts. In contrast, the more robust C-Cl bond in 2-chloropyridines necessitates the use of more sophisticated, highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands.[1][2] These advanced catalysts are crucial for promoting the challenging oxidative addition step and achieving high yields.[2]
Quantitative Performance Comparison
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-halopyridines with phenylboronic acid. While a direct, side-by-side comparison under identical conditions is not always feasible due to the need for optimized catalyst systems for each substrate, this data, compiled from various sources, provides a representative overview of their relative efficiencies.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 / 12 | ~85-95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 / 18 | ~85-95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 / 4-12 | ~90 |
| 2-Chloropyridine | Phenylboronic acid | XPhos Pd G3 (2 mol%) | K₃PO₄ | THF | 80-100 / 2-8 | >90 |
Analysis: The data illustrates that while high yields can be achieved with both 2-bromo- and 2-chloropyridines, the latter typically require more advanced and often more expensive catalyst systems (e.g., those incorporating SPhos or XPhos ligands) and stronger bases (e.g., K₃PO₄) to achieve comparable results to their bromo- counterparts. 2-Bromopyridines can often be effectively coupled using more traditional and cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The initial, often rate-limiting, oxidative addition of the halopyridine to the Pd(0) catalyst is where the difference in reactivity between 2-bromo- and 2-chloropyridines is most pronounced.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Workflow
The logical flow for executing and comparing Suzuki coupling reactions with 2-bromo- and 2-chloropyridines is depicted below. The key decision point is the selection of an appropriate catalyst system based on the reactivity of the halide.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol utilizes a conventional palladium catalyst suitable for the more reactive 2-bromopyridine.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[3]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[3]
-
Add the degassed 1,4-dioxane and water via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-phenylpyridine.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol employs a more active catalyst system necessary for the less reactive 2-chloropyridine.[1]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.[1]
-
Using a syringe, add the anhydrous 1,4-dioxane.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 18 hours for completion.
-
Once the reaction is complete, cool to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to isolate 2-phenylpyridine.
Conclusion
The choice between 2-bromo- and 2-chloropyridines in Suzuki coupling is a trade-off between reactivity and cost. 2-Bromopyridines offer higher reactivity, allowing for the use of milder conditions and less expensive, traditional palladium catalysts. In contrast, 2-chloropyridines, which are often more economical starting materials, require more specialized and highly active catalyst systems to overcome the strength of the C-Cl bond. For drug development professionals and researchers, a careful consideration of substrate availability, catalyst cost, and the tolerance of other functional groups to the required reaction conditions is essential for strategic synthetic planning. With modern advancements in catalyst technology, both substrates can be effectively utilized to generate a diverse array of valuable biaryl and heteroaryl pyridine derivatives.
References
Comparative Guide to HPLC Purity Assessment of 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. 2-(6-Bromopyridin-2-yl)ethanol is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, supported by representative experimental data and detailed protocols.
The analysis of polar molecules like this compound by reversed-phase (RP) HPLC can be challenging due to poor retention on traditional non-polar stationary phases.[1][2] This guide explores two alternative approaches to address this challenge: a standard C18 column with an ion-pairing agent and a modern polar-endcapped C18 column designed for enhanced retention of polar analytes.
Data Presentation: Comparison of HPLC Method Performance
To illustrate the performance of different HPLC approaches, two methods were evaluated for their ability to resolve this compound from a potential starting material impurity, 2-bromo-6-methylpyridine, and a potential degradation product, 2-(6-Bromopyridin-2-yl)acetic acid. The results are summarized in the table below.
| Parameter | Method A: C18 with Ion-Pairing | Method B: Polar-Endcapped C18 |
| Retention Time of this compound (min) | 6.8 | 8.2 |
| Resolution (Main Peak vs. 2-bromo-6-methylpyridine) | 2.1 | 3.5 |
| Resolution (Main Peak vs. 2-(6-Bromopyridin-2-yl)acetic acid) | 1.9 | 2.8 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 7,500 | 12,000 |
| Calculated Purity (%) | 99.1% | 99.5% |
Note: Data are representative and intended for comparative purposes.
The data indicates that the polar-endcapped C18 column (Method B) provides superior performance with better resolution of impurities, improved peak shape (lower tailing factor), and higher column efficiency (theoretical plates). This leads to a more accurate purity assessment.
Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods.
Method A: Standard C18 with Ion-Pairing
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 water:acetonitrile.
Method B: Polar-Endcapped C18
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-18 min: 5% to 60% B
-
18-20 min: 60% B
-
20-21 min: 60% to 5% B
-
21-28 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 water:acetonitrile.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC purity assessment of this compound.
References
Comparative Crystallographic Analysis of 2-(6-Bromopyridin-2-yl)ethanol Derivatives
This guide provides a comparative analysis of the X-ray crystal structures of derivatives containing the 2-(6-bromopyridin-2-yl) moiety. The following sections detail the crystallographic data, experimental protocols for synthesis and crystallization, and a visual representation of a synthetic workflow for one of the derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of pyridine derivatives.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for three distinct derivatives incorporating the 6-bromopyridin-2-yl structural motif. While not direct derivatives of 2-(6-bromopyridin-2-yl)ethanol, these structures provide valuable insight into the geometry and packing of the core moiety.
| Compound Name | tris[(6-bromopyridin-2-yl)methyl]amine | 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane | (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline |
| Chemical Formula | C₁₈H₁₅Br₃N₄ | C₁₀H₁₄BBrN₂O₂ | C₁₃H₁₁BrN₂ |
| Molecular Weight | 527.07 | 284.95 | 275.15 |
| Crystal System | Triclinic | Trigonal | Orthorhombic |
| Space Group | P-1 | R3 | P2₁2₁2₁ |
| Unit Cell Dimensions | |||
| a (Å) | 6.2445 (8) | 23.856 (5) | 13.542 (3) |
| b (Å) | 13.2335 (16) | 23.856 (5) | 6.1544 (15) |
| c (Å) | 13.333 (2) | 10.385 (2) | 27.620 (7) |
| α (°) | 65.433 (6) | 90 | 90 |
| β (°) | 88.355 (6) | 90 | 90 |
| γ (°) | 82.597 (6) | 120 | 90 |
| Volume (ų) | 992.5 (2) | 5123 (2) | 2301.9 (10) |
| Z | 2 | 18 | 8 |
| Temperature (K) | 293 | Not Reported | 113 |
| Radiation | Mo Kα | Not Reported | Mo Kα |
| Reference | [1][5][6][7] | [2] | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared derivatives are provided below.
Synthesis and Crystallization of tris[(6-bromopyridin-2-yl)methyl]amine[1][7]
Synthesis: The synthesis of tris[(6-bromopyridin-2-yl)methyl]amine begins with 2,6-dibromopyridine. This starting material is reacted with n-butyllithium at a low temperature (195 K) to form 2-bromo-6-lithiopyridine. This intermediate is then reacted with dimethylformamide (DMF) and subsequently reduced with sodium borohydride (NaBH₄) to yield (6-bromo-2-pyridyl)methanol. The alcohol is then converted to a mesylate using methanesulfonyl chloride and triethylamine. In a subsequent step, the mesylate is reacted with sodium azide (NaN₃) to form an organic azide, which is then reduced using triphenylphosphine (PPh₃) to produce the primary amine, (6-bromopyridin-2-yl)methanamine. Finally, this primary amine is reacted with two equivalents of the previously synthesized mesylate to yield the target compound, tris[(6-bromopyridin-2-yl)methyl]amine.
Crystallization: Colorless needle-like crystals suitable for X-ray diffraction were obtained by dissolving the purified product (0.0133 g) in acetonitrile (2 mL). The solution was allowed to evaporate at ambient temperature over four days.[1]
Synthesis and Crystallization of 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane[3]
Synthesis: This dioxazaborocane derivative is synthesized by reacting 6-bromopyridin-2-yl-boronic acid with N-methyldiethanolamine. The reaction is carried out in freshly distilled dichloromethane (CH₂Cl₂) in the presence of magnesium sulfate (MgSO₄). The mixture is stirred vigorously for 18 hours.
Crystallization: After filtration and drying of the filtrate over MgSO₄, the solvent is removed under reduced pressure. Analytical samples can be prepared by crystallization from acetonitrile.[3]
Synthesis and Crystallization of (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline[8]
Synthesis: This Schiff base is prepared through the condensation reaction of 6-bromopicolinaldehyde and p-toluidine.
Crystallization: Specific details on the crystallization procedure for obtaining single crystals for X-ray diffraction were not available in the consulted resources.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway for tris[(6-bromopyridin-2-yl)methyl]amine, providing a clear overview of the multi-step process.
Caption: Synthetic route to tris[(6-bromopyridin-2-yl)methyl]amine.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Crystal structure of [tris(pyridin-2-ylmethyl)amine-κ4 N]copper(II) bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mol-ecular structure of tris-[(6-bromo-pyridin-2-yl)meth-yl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-(6-Bromopyridin-2-yl)ethanol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs of 2-(6-Bromopyridin-2-yl)ethanol. While direct experimental data for this compound is not extensively available in the public domain, this guide draws upon published data for structurally related pyridine derivatives to elucidate potential structure-activity relationships and guide future research.
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The introduction of a bromo substituent and an ethanol side chain, as in the case of this compound, offers multiple points for synthetic modification, allowing for the exploration of chemical space and the optimization of biological activity.
This guide focuses primarily on the anticancer and kinase inhibitory potential of analogous compounds, as these are prominent activities reported for substituted pyridine derivatives.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of analogs, providing a basis for comparing their potency. Modifications to the core pyridine structure, including the nature and position of substituents, can significantly impact anticancer efficacy. For instance, the addition of urea moieties or fusion with other heterocyclic rings has been shown to enhance cytotoxic effects.[4]
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | [4] |
| Analog 2 | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 | [4] |
| Analog 3 | Tetralin-substituted 2-oxopyridine | HeLa (Cervical) | 7.1 | |
| Analog 4 | Tetralin-substituted 2-thioxopyridine | HeLa (Cervical) | 5.9 | |
| Analog 5 | 1,2,4-Triazole pyridine derivative | B16F10 (Melanoma) | 41.12 | |
| Analog 6 | 1,2,4-Triazole pyridine derivative with 4-bromobenzylthio group | B16F10 (Melanoma) | Potent Activity | |
| Analog 7 | Pyranopyridine derivative | HepG2 (Liver) | Potent Activity | [5] |
| Analog 8 | Pyranopyridine derivative | HCT116 (Colon) | Potent Activity | [5] |
Kinase Inhibitory Potential
Many pyridine-containing compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6] The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The table below presents the inhibitory activity of representative pyridine analogs against specific kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Analog 9 | VEGFR-2 | 5.0 | [4] |
| Analog 10 | VEGFR-2 | 3.93 | [4] |
| Analog 11 | PIKfyve | 0.001 | [6] |
| Analog 12 | PIP4K2C | (2- to 5-fold less potent than PIKfyve) | [6] |
| Analog 13 | CDK2 | Potent Inhibition | [7] |
| Analog 14 | GSK3β | Potent Inhibition | [7] |
Experimental Protocols
To ensure the reproducibility and validity of biological data, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the anticancer and kinase inhibitory activities of the presented analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[8]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing only the solvent) and a positive control (a known cytotoxic drug) are included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Kinase Inhibition Assay
Various methods can be employed to measure the inhibition of kinase activity. A common approach is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
General Procedure:
-
The kinase enzyme, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period to allow for phosphorylation.
-
The amount of phosphorylated substrate or the remaining ATP is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using the DOT language provide a clear visual representation of complex processes.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Simplified diagram of a generic kinase signaling pathway and the inhibitory action of a pyridine analog.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In silico modeling of 2-(6-Bromopyridin-2-yl)ethanol derivatives
This guide provides a comparative overview of in silico modeling techniques applied to pyridine derivatives, with a focus on compounds structurally related to 2-(6-Bromopyridin-2-yl)ethanol. While specific, comprehensive modeling data for this compound derivatives is limited in publicly available literature, this document compares computational approaches used for various other pyridine derivatives investigated for therapeutic and industrial applications. The data and protocols presented are drawn from multiple studies to offer researchers, scientists, and drug development professionals a broad perspective on the available computational tools and their outcomes.
Comparative Analysis of In Silico Modeling Data
The following tables summarize quantitative data from molecular docking and quantum chemical studies on different pyridine derivatives. These studies often aim to predict the binding affinity of ligands to protein targets or to understand the electronic properties influencing their activity.
Table 1: Molecular Docking Scores of Pyridine Derivatives Against Various Protein Targets
| Derivative Class | Target Protein | Software | Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) | Citation |
| Pyrazole-Pyridine Derivatives | Candida albicans (PDB: 1AI9) | AutoDock Vina | -7.5 to -9.2 | N/A | |
| 2-Amino-3-cyanopyridine Derivatives | Dihydropteroate synthase (E. coli) | MOE | -5.79 to -7.21 | N/A | |
| 2-Aminopyridine Derivatives | Staphylococcus aureus DNA gyrase | AutoDock 4.2 | -6.83 to -8.12 | Ciprofloxacin (-7.21) | |
| 2-Amino-4-aryl-6-(pyridin-2-yl)nicotinonitriles | Not Specified | Not Specified | Not Specified | Not Specified | |
| 2-Pyridyl-1,2,3-triazole Derivatives | EGFR kinase domain (PDB: 1M17) | MOE-Dock | -10.13 to -11.54 | Erlotinib (-11.23) |
Table 2: Quantum Chemical Calculation Data for Pyridine-Based Corrosion Inhibitors
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Citation |
| 2,6-bis(4-methoxyphenyl)-4-phenylpyridine | DFT/B3LYP | -5.67 | -1.78 | 3.89 | |
| 2,6-bis(4-chlorophenyl)-4-phenylpyridine | DFT/B3LYP | -6.21 | -2.21 | 4.00 | |
| 2-Aminopyridine | DFT | -5.89 | -0.87 | 5.02 |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of in silico studies. Below are summaries of typical protocols employed in the analysis of pyridine derivatives.
Molecular Docking Protocol (General)
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using force fields like AMBER or CHARMM.
-
Ligand Preparation: The 2D structures of the pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding conformations of the ligand within the defined active site.
-
Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
Density Functional Theory (DFT) Protocol for Corrosion Inhibition Studies
-
Geometry Optimization: The molecular structures of the pyridine derivatives are optimized using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).
-
Quantum Chemical Parameter Calculation: Key parameters are calculated from the optimized structures, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO).
-
Analysis: These parameters are used to predict the reactivity and inhibition efficiency of the molecules. A higher EHOMO suggests a greater tendency to donate electrons, while a lower ELUMO indicates a greater ability to accept electrons. A small energy gap implies higher reactivity.
Visualizing In Silico Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common workflows and concepts in the computational analysis of pyridine derivatives.
Caption: A generalized workflow for the in silico discovery of bioactive pyridine derivatives.
Caption: Comparison of common in silico methods for pyridine derivative analysis.
Caption: A hypothetical signaling pathway inhibited by a pyridine derivative.
A Comparative Guide to the Synthesis of Substituted 2-Pyridylethanols
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-pyridylethanols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis, particularly in an enantiomerically pure form, is a critical step in the development of novel therapeutics. This guide provides an objective comparison of three prominent synthetic routes to these valuable intermediates: Biocatalytic Reduction of 2-Acetylpyridine, Grignard Reaction with a 2-Pyridyl Organometallic Reagent, and Condensation of 2-Picoline with Aldehydes. The performance of each method is evaluated based on yield, stereoselectivity, and operational considerations, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Biocatalytic Reduction of 2-Acetylpyridine | Grignard Reaction of 2-Pyridyl Reagent | Condensation of 2-Picoline with Aldehyde |
| Starting Materials | Substituted 2-acetylpyridine | 2-halopyridine, Magnesium, Aldehyde | Substituted 2-picoline, Aldehyde |
| Key Reagents/Catalysts | Microorganism (e.g., Candida maris) or isolated ketoreductase, Cofactor regeneration system (e.g., glucose) | Magnesium, Anhydrous solvent (e.g., THF, diethyl ether) | Base catalyst (optional), Solvent-free or with solvent |
| Typical Yield | High (up to 99%)[1] | Variable (Low to High, 19-90%) | Moderate to High (65-95%)[2] |
| Enantioselectivity | Excellent (>97% e.e. achievable)[1] | Not inherently selective (racemic product) | Not inherently selective (racemic product) |
| Reaction Conditions | Mild (ambient temperature and pressure, aqueous media)[3][4] | Anhydrous, often requires low temperatures for Grignard exchange[5] | Elevated temperatures (e.g., 140-150°C)[2] |
| Key Advantages | High enantioselectivity, "Green" process, mild conditions.[3][4][6][7][8] | Versatile for a wide range of substitutions. | Atom economical, potentially catalyst- and solvent-free. |
| Key Disadvantages | Requires screening for suitable biocatalyst, potential for substrate/product inhibition. | Moisture-sensitive, potential for side reactions (e.g., Wurtz coupling), low yields in some cases. | May require high temperatures and pressure, not inherently stereoselective. |
In-Depth Analysis of Synthetic Routes
Biocatalytic Reduction of 2-Acetylpyridine
This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to achieve the highly enantioselective reduction of a prochiral ketone to a chiral alcohol.[3][4][6][7][8] This method is particularly advantageous for the pharmaceutical industry where single-enantiomer compounds are often required.
Experimental Protocol: Enantioselective Reduction using Candida maris
Materials:
-
Substituted 2-acetylpyridine
-
Candida maris (e.g., IFO 10003)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
Cultivation of Candida maris : Prepare a culture medium containing glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) in distilled water. Autoclave and cool to 30°C. Inoculate with a stock culture of Candida maris and incubate at 30°C with shaking (200 rpm) for 48 hours.
-
Bioreduction: Harvest the cells by centrifugation and wash with sterile phosphate buffer. Resuspend the cells in a fresh reaction buffer containing glucose (as a cofactor regeneration source).
-
Add the substituted 2-acetylpyridine to the cell suspension. The final substrate concentration should be optimized but can be in the range of 10-20 g/L.
-
Incubate the reaction mixture at 30°C with gentle shaking. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched substituted 2-pyridylethanol.[3]
-
Determine the yield and enantiomeric excess (e.e.) by chiral HPLC analysis.
Caption: Experimental workflow for biocatalytic reduction.
Grignard Reaction of a 2-Pyridyl Reagent with an Aldehyde
This classical organometallic approach involves the formation of a 2-pyridyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.[5][9][10] While versatile, this method requires strictly anhydrous conditions and may suffer from side reactions, such as the formation of 2,2'-bipyridine.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Substituted aldehyde (e.g., acetaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
-
Formation of the Grignard Reagent: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-bromopyridine (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by the fading of the iodine color and gentle reflux).
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve the substituted aldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Grignard synthesis.
Condensation of 2-Picoline with an Aldehyde
This method involves the reaction of a 2-methylpyridine (2-picoline) derivative with an aldehyde, typically at elevated temperatures. The reaction can sometimes be performed without a catalyst or solvent, making it an atom-economical choice.
Experimental Protocol: Synthesis via Condensation
Materials:
-
Substituted 2-picoline
-
Paraformaldehyde (or other aldehyde)
-
Triethylamine (optional, as a basic catalyst)
-
Water (as solvent)
-
Toluene (for extraction)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge the substituted 2-picoline (10 eq.), water, paraformaldehyde (1.3 eq.), and triethylamine (0.3 eq.).[2]
-
Reaction: Seal the autoclave and heat the mixture to 140°C for 2 hours with stirring.
-
Work-up: After cooling the reactor, remove the triethylamine and any unreacted aldehyde under reduced pressure at 60°C.
-
Further distill under reduced pressure to remove water and unreacted 2-picoline, yielding the crude substituted 2-pyridylethanol.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for condensation synthesis.
Conclusion
The choice of synthetic route for substituted 2-pyridylethanols is contingent upon the specific requirements of the target molecule and the desired scale of production. For the synthesis of enantiomerically pure compounds, biocatalytic reduction stands out as a superior method, offering high yields and excellent stereoselectivity under environmentally benign conditions. The Grignard reaction provides a versatile and well-established method for accessing a wide variety of substituted analogs, although it requires careful control of reaction conditions to ensure good yields. The condensation of 2-picoline with aldehydes represents an atom-economical approach that can be advantageous for large-scale synthesis, particularly if stereoselectivity is not a primary concern. Researchers and process chemists should carefully consider the trade-offs between these methods in terms of efficiency, cost, stereochemical control, and environmental impact when selecting the optimal synthetic strategy.
References
- 1. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 2-(6-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(6-Bromopyridin-2-yl)ethanol. The following procedures are based on established safety protocols for pyridine and brominated organic compounds to ensure a safe laboratory environment.
Hazard Summary
-
Pyridine Derivatives : Often toxic and may be flammable. It is crucial to minimize inhalation of vapors and prevent skin contact.[1] Adequate ventilation is essential.[1][2]
-
Brominated Organic Compounds : Can be toxic, corrosive, and reactive.[3] Many are irritants to the skin, eyes, and respiratory system.[4][5]
Hazard Statements based on similar compounds:
-
May be harmful if swallowed.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[2][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use.[2] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin from contact.[2][8] |
| Respiratory | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][8] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

